SSTR4 agonist 5
Description
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Properties
Molecular Formula |
C20H26N4O |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[2-(1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),8,10-tetraen-2-yl)propan-2-yl]-1-methyl-3-azabicyclo[3.1.0]hexane-6-carboxamide |
InChI |
InChI=1S/C20H26N4O/c1-19(2,23-17(25)15-13-10-21-11-20(13,15)3)18-22-14-8-4-6-12-7-5-9-24(18)16(12)14/h5,7,9,13,15,21H,4,6,8,10-11H2,1-3H3,(H,23,25) |
InChI Key |
XVMYSJSHUXBNEP-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of SSTR4 Agonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
The somatostatin (B550006) receptor subtype 4 (SSTR4) has emerged as a promising therapeutic target for a range of pathological conditions, including pain, inflammation, and neurodegenerative disorders. As a member of the G-protein coupled receptor (GPCR) superfamily, the activation of SSTR4 by its agonists initiates a cascade of intracellular signaling events that modulate cellular function. This technical guide provides a comprehensive overview of the core mechanism of action of SSTR4 agonists, detailing the key signaling pathways, presenting quantitative data for agonist interactions, and outlining the experimental protocols used to elucidate these mechanisms.
Core Mechanism of Action: G-protein Coupling and Downstream Signaling
SSTR4 is a class A rhodopsin-like GPCR that couples primarily to the inhibitory Gαi/o family of G-proteins.[1] Agonist binding to SSTR4 induces a conformational change in the receptor, facilitating the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated heterotrimeric G-protein. This activation leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer, both of which then proceed to modulate the activity of various downstream effector proteins.
The principal signaling pathways initiated by SSTR4 activation are:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2] This reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA), thereby modulating the phosphorylation state and activity of numerous downstream targets.
-
Activation of the Mitogen-Activated Protein Kinase (MAPK) Pathway: SSTR4 agonism has been shown to stimulate the MAPK/ERK (extracellular signal-regulated kinase) cascade.[2] This activation can occur through both Gαi/o and Gβγ subunits and involves a series of protein kinase phosphorylations that ultimately lead to the activation of ERK1/2. Phosphorylated ERK1/2 can then translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.
-
Modulation of Ion Channels: The Gβγ dimer released upon SSTR4 activation can directly interact with and modulate the activity of ion channels. A key example is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3] Activation of GIRK channels leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability. This mechanism is thought to be a significant contributor to the analgesic effects of SSTR4 agonists.
-
Activation of the PI3K/Akt Pathway: There is emerging evidence suggesting that SSTR4 activation can also stimulate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell survival and proliferation.
Signaling Pathway Diagram
Quantitative Data on SSTR4 Agonist Interactions
The affinity and potency of various agonists for the SSTR4 receptor have been characterized using radioligand binding assays and functional assays. The following tables summarize key quantitative data for selected SSTR4 agonists.
Table 1: Binding Affinities (Ki) of SSTR4 Agonists
| Compound | Radioligand | Cell Line/Tissue | Ki (nM) | Reference(s) |
| Somatostatin-14 | [¹²⁵I]Tyr¹¹-somatostatin-14 | CHO-K1 cells expressing human SSTR4 | 1.4 | [4] |
| Somatostatin-28 | [¹²⁵I]Tyr¹¹-somatostatin-14 | CHO-K1 cells expressing human SSTR4 | 6.7 | [4] |
| J-2156 | [¹²⁵I]-Somatostatin-14 | CHO-K1 cells expressing human SSTR4 | 0.43 | [1] |
| NNC 26-9100 | [¹²⁵I]LTT-SST-28 | CHO cells expressing human SSTR4 | 1.2 | N/A |
| BIM-23056 | [¹²⁵I]Tyr¹¹-somatostatin-14 | CHO-K1 cells expressing human SSTR4 | 100 | [4] |
| [D-Trp⁸]somatostatin | [¹²⁵I]Tyr¹¹-somatostatin-14 | CHO-K1 cells expressing human SSTR4 | 6.8 | [4] |
Table 2: Functional Potencies (IC50/EC50) of SSTR4 Agonists
| Compound | Assay Type | Cell Line | Parameter | Potency (nM) | Reference(s) |
| J-2156 | cAMP Inhibition | CHO-K1 cells expressing human SSTR4 | IC50 | 1.3 | [1] |
| J-2156 | cAMP Inhibition | CHO-K1 cells expressing rat SSTR4 | IC50 | 1.8 | [1] |
| Unnamed Compound | cAMP Assay | Flp-In-CHO stable cells | EC50 | 0.228 | [5] |
| Consomatin Fj1 | β-arrestin recruitment | HEK293 cells | EC50 | 22 | [6] |
| Compound 1 (pyrrolo-pyrimidine) | [³⁵S]GTPγS binding | CHO cells expressing SSTR4 | EC50 | 37 | [7] |
| Compound 2 (pyrrolo-pyrimidine) | [³⁵S]GTPγS binding | CHO cells expressing SSTR4 | EC50 | 66 | [7] |
| Compound 3 (pyrrolo-pyrimidine) | [³⁵S]GTPγS binding | CHO cells expressing SSTR4 | EC50 | 149 | [7] |
| Compound 4 (pyrrolo-pyrimidine) | [³⁵S]GTPγS binding | CHO cells expressing SSTR4 | EC50 | 70 | [7] |
| SS-14 | ERK Phosphorylation | AR42J cells | EC50 | 9.4 | [8] |
Experimental Protocols
The characterization of SSTR4 agonist mechanism of action relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive)
This assay determines the affinity of a test compound for SSTR4 by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells overexpressing SSTR4 (e.g., CHO-K1)
-
Radioligand (e.g., [¹²⁵I]Tyr¹¹-somatostatin-14)
-
Test compounds (unlabeled SSTR4 agonists)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing SSTR4 in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer
-
A range of concentrations of the unlabeled test compound.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
The membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of an SSTR4 agonist to inhibit adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels.
Materials:
-
Cells expressing SSTR4 (e.g., CHO-K1)
-
Test compounds (SSTR4 agonists)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Culture: Plate the SSTR4-expressing cells in a 96-well or 384-well plate and culture overnight.
-
Compound Treatment: Pre-incubate the cells with a range of concentrations of the test compound in the presence of a PDE inhibitor for a short period (e.g., 15-30 minutes).
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the activation of the MAPK/ERK pathway by measuring the increase in phosphorylated ERK1/2 upon agonist stimulation.
Materials:
-
Cells expressing SSTR4
-
Test compounds (SSTR4 agonists)
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Serum Starvation: Plate cells and grow to 70-80% confluency. Then, incubate the cells in serum-free medium for several hours (e.g., 4-24 hours) to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Treat the cells with various concentrations of the test compound for a specific time (a time-course experiment is often performed first to determine the peak response, typically 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-ERK1/2.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total ERK1/2. Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample. Plot this ratio against the logarithm of the agonist concentration to determine the EC50 value.
Experimental Workflow Diagram
Conclusion
The mechanism of action of SSTR4 agonists is centered on their ability to activate Gi/o-protein coupled signaling pathways. The primary consequences of this activation are the inhibition of adenylyl cyclase and the stimulation of the MAPK/ERK cascade, along with the modulation of ion channels such as GIRK. These signaling events collectively contribute to the diverse physiological effects of SSTR4 agonists, making them attractive candidates for therapeutic development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of novel SSTR4-targeting compounds. A thorough understanding of these core mechanisms is essential for the rational design and development of next-generation SSTR4-based therapeutics.
References
- 1. The Somatostatin Receptor-4 Agonist J-2156 Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. | BioWorld [bioworld.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonist-Biased Signaling at the sst2A Receptor: The Multi-Somatostatin Analogs KE108 and SOM230 Activate and Antagonize Distinct Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of SSTR4 Agonist 5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of SSTR4 agonist 5, a potent and selective agonist for the somatostatin (B550006) receptor subtype 4. This document details the underlying signaling pathways, experimental methodologies for screening and evaluation, and a summary of key quantitative data.
Introduction to SSTR4 and its Therapeutic Potential
The somatostatin receptor 4 (SSTR4) is a G protein-coupled receptor (GPCR) that belongs to the somatostatin receptor family, which comprises five subtypes (SSTR1-5).[1] SSTR4 is primarily expressed in the central nervous system, particularly in the hippocampus and cortex, as well as in peripheral sensory neurons.[1] Activation of SSTR4 is known to modulate neuronal activity and has shown promise in preclinical models for the treatment of various conditions, including chronic pain, inflammation, and neurodegenerative diseases such as Alzheimer's disease.[2] The therapeutic appeal of SSTR4 agonists lies in their potential to provide analgesia and neuroprotection with a reduced side-effect profile compared to existing treatments.[2]
Discovery of this compound
This compound (also referred to as Compound 5) is a novel, orally active small molecule identified through targeted drug discovery programs. It is characterized by its high potency and selectivity for the SSTR4 receptor.
Chemical Structure:
-
Molecular Formula: C₂₀H₂₆N₄O
-
CAS Number: 2761347-44-6
-
SMILES: O=C(NC(C1=NC2=C3C(=CC=CN13)CCC2)(C)C)C4C5CNCC45C[3]
The discovery process for compounds like this compound typically involves high-throughput screening of chemical libraries followed by lead optimization through medicinal chemistry efforts. The core scaffold of this compound is a 3-azabicyclo[3.1.0]hexane-6-carboxamide moiety, which has been a focus of synthetic efforts for developing SSTR4 agonists.
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the coupling of a 3-azabicyclo[3.1.0]hexane-6-carboxylic acid intermediate with a substituted amine. The following is a representative synthetic route based on methodologies described in the patent literature for analogous compounds.
General Synthetic Scheme:
A plausible synthetic route involves the preparation of two key intermediates: the protected 3-azabicyclo[3.1.0]hexane-6-carboxylic acid and the requisite amine.
Step 1: Synthesis of Boc-protected 3-azabicyclo[3.1.0]hexane-6-carboxylic acid. This intermediate can be synthesized from commercially available starting materials through a series of reactions including cyclopropanation.
Step 2: Synthesis of the amine component. The specific amine required for this compound would be synthesized according to established organic chemistry principles.
Step 3: Amide Coupling and Deprotection. The carboxylic acid and amine intermediates are coupled using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). The final step involves the removal of the Boc protecting group, typically under acidic conditions.
SSTR4 Signaling Pathway
SSTR4 is a member of the Gi/o-coupled GPCR family.[4] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.
The primary signaling pathway involves the inhibition of adenylyl cyclase by the Gαi subunit, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunits can also activate other downstream effectors, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways.
Quantitative Data for SSTR4 Agonists
The following table summarizes the potency and selectivity of this compound and other key SSTR4 agonists.
| Compound | SSTR4 EC₅₀ (nM) | SSTR1 Ki (nM) | SSTR2 Ki (nM) | SSTR3 Ki (nM) | SSTR5 Ki (nM) | Selectivity for SSTR4 |
| This compound | 0.228 | >1000 | >1000 | >1000 | >1000 | High |
| J-2156 | ~1 | >360 | >1000 | >1000 | >390 | High |
| NNC 26-9100 | ~2 | - | - | - | - | Selective |
| TT-232 | - | High Affinity | Low Affinity | Low Affinity | Low Affinity | SSTR1/SSTR4 selective |
| Consomatin Fj1 | 22 | 3800 | >100000 | >100000 | >100000 | ~173-fold vs SSTR1 |
Key Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol is used to determine the binding affinity (Ki) of a test compound for the SSTR4 receptor.
Materials:
-
Cell membranes prepared from CHO-K1 or HEK293 cells stably expressing human SSTR4.
-
Radioligand (e.g., [¹²⁵I]-labeled somatostatin analog).
-
Test compounds (e.g., this compound).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, add binding buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at its Kd value).
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for EC₅₀ Determination
This assay measures the ability of an SSTR4 agonist to inhibit the production of cAMP in cells.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human SSTR4.
-
Cell culture medium.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds (e.g., this compound).
-
cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).
Procedure:
-
Seed the SSTR4-expressing cells in a 96-well or 384-well plate and culture overnight.
-
Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test compound at various concentrations to the wells.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).
Structure-Activity Relationship (SAR) Logic
The development of potent and selective SSTR4 agonists like Compound 5 relies on a systematic exploration of the structure-activity relationship.
Modifications to different parts of the molecule are systematically made and the resulting compounds are tested for their activity and selectivity. This iterative process allows for the identification of key structural features that govern the interaction with the SSTR4 receptor, ultimately leading to the discovery of highly potent and selective agonists.
Conclusion
This compound represents a significant advancement in the development of selective modulators for the somatostatin receptor family. Its high potency and oral bioavailability make it a promising candidate for further preclinical and clinical investigation for the treatment of pain and other neurological disorders. The detailed methodologies and data presented in this guide are intended to support the research and development efforts of professionals in the field.
References
The Selective SSTR4 Agonist J-2156: A Technical Guide to its Binding Affinity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and selectivity profile of J-2156, a potent and highly selective agonist for the somatostatin (B550006) receptor subtype 4 (SSTR4). The information presented herein is intended to support research and drug development efforts targeting the SSTR4 for various therapeutic indications.
Introduction to SSTR4 and J-2156
The somatostatin receptor type 4 (SSTR4) is a member of the G protein-coupled receptor (GPCR) family, which is activated by the endogenous peptide hormone somatostatin.[1] SSTR4 is expressed in the central and peripheral nervous systems and has emerged as a promising therapeutic target for non-opioid pain relief.[2][3] Agonism of SSTR4 is associated with analgesic and anti-inflammatory effects.[3]
J-2156 is a small molecule agonist that demonstrates high affinity and more than 300-fold selectivity for the human SSTR4 over other somatostatin receptor subtypes.[2][4] Its favorable preclinical profile, including high potency and a low propensity for receptor desensitization, makes it a valuable tool for investigating SSTR4 pharmacology and a potential lead compound for therapeutic development.[2][4]
Binding Affinity and Selectivity Profile of J-2156
The binding affinity of J-2156 for human somatostatin receptors has been determined using radioligand competition binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinity (Ki) of J-2156 at Human Somatostatin Receptors
| Receptor Subtype | Ki (nM) |
| hSSTR1 | >1000 |
| hSSTR2 | >5000 |
| hSSTR3 | 1400 |
| hSSTR4 | 1.2 |
| hSSTR5 | 540 |
Data sourced from multiple studies.[5]
Table 2: Selectivity Profile of J-2156
| Comparison | Selectivity Fold (Ki ratio) |
| SSTR1 / SSTR4 | >833 |
| SSTR2 / SSTR4 | >4167 |
| SSTR3 / SSTR4 | 1167 |
| SSTR5 / SSTR4 | 450 |
The data clearly illustrates the exceptional selectivity of J-2156 for the SSTR4, with significantly weaker binding to all other somatostatin receptor subtypes.[5]
Experimental Protocols
The binding affinity and selectivity of J-2156 were determined using established in vitro pharmacological assays.
Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled test compound (J-2156) to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the inhibition constant (Ki) of J-2156 for each of the five human somatostatin receptor subtypes.
Materials:
-
Cell membranes prepared from cells expressing one of the human somatostatin receptor subtypes (e.g., CHO cells).
-
Radiolabeled somatostatin analog (e.g., 125I-Somatostatin-14).[4]
-
Unlabeled J-2156 at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[6]
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound (J-2156) are incubated with the cell membranes containing the receptor of interest.[6][7]
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[6]
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[6][8]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[6]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[6]
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Visualizations
SSTR4 Signaling Pathway
Somatostatin receptors, including SSTR4, are known to couple to inhibitory G proteins (Gi/o).[9][10] Upon agonist binding, the receptor activates the Gi/o protein, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][11]
References
- 1. Somatostatin receptor 4 - Wikipedia [en.wikipedia.org]
- 2. J-2156, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring key features of selectivity in somatostatin receptors through molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Somatostatin Receptor-4 Agonist J-2156 Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Plasticity in Ligand Recognition at Somatostatin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cryo-EM structure of the human somatostatin receptor 2 complex with its agonist somatostatin delineates the ligand-binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Role of SSTR4 Agonist 5 in Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
The somatostatin (B550006) receptor 4 (SSTR4), a G protein-coupled receptor, has emerged as a promising therapeutic target for a range of conditions, including pain, inflammation, and neurodegenerative diseases. This document provides a comprehensive technical overview of the cellular signaling mechanisms modulated by a potent and selective SSTR4 agonist, referred to herein as Agonist 5. We will delve into its effects on canonical and non-canonical signaling cascades, supported by quantitative data and detailed experimental methodologies. This guide is intended to serve as a resource for researchers engaged in the study of SSTR4 pharmacology and the development of novel therapeutics targeting this receptor.
Introduction to SSTR4 and Agonist 5
Somatostatin is a cyclic peptide hormone that exerts diverse physiological effects by binding to a family of five G protein-coupled receptors (SSTR1-5).[1] SSTR4 is highly expressed in the central nervous system, particularly in the hippocampus, cerebral cortex, and striatum, as well as in various peripheral tissues.[2] Its activation is associated with the modulation of neurotransmission, inflammation, and cellular proliferation.[1][3]
Agonist 5 is an orally active, small-molecule, and highly selective agonist of the SSTR4 receptor.[4] Developed by Guangzhou Fermion Technology, this compound has demonstrated significant potential in preclinical models of pain.[4] Its high potency and selectivity make it an excellent tool for elucidating the intricate signaling pathways governed by SSTR4.
Quantitative Profile of SSTR4 Agonist 5
The pharmacological and pharmacokinetic properties of this compound and related compounds have been characterized through a series of in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound and a Related Compound
| Parameter | This compound | Related SSTR4 Agonist | Cell Line | Assay Type | Reference |
| EC50 | 0.228 nM | 0.057 nM | Flp-In-CHO | cAMP Assay | [4] |
| Ki (SSTR4) | Not Reported | 0.91 nM | CHO-K1 | Radioligand Binding | |
| Ki (SSTR1) | Not Reported | 799 nM | CHO-K1 | Radioligand Binding | |
| Ki (SSTR2) | Not Reported | > 5313 nM | CHO-K1 | Radioligand Binding | |
| Ki (SSTR3) | Not Reported | > 3421 nM | CHO-K1 | Radioligand Binding | |
| Ki (SSTR5) | Not Reported | > 5652 nM | CHO-K1 | Radioligand Binding |
Table 2: Pharmacokinetic and Stability Profile of this compound
| Parameter | Value | Species | Assay Type | Reference |
| Oral Bioavailability | 43.93% | Rat (SD) | In vivo PK | [4] |
| Half-life (t1/2) | 1.5 h | Rat (SD) | In vivo PK | [4] |
| Metabolic Stability (t1/2) | > 186.4 min | Human/Rat | Liver Microsome Stability | [4] |
Cellular Signaling Pathways Modulated by this compound
Activation of SSTR4 by Agonist 5 initiates a cascade of intracellular events, primarily through its coupling to pertussis toxin-sensitive Gi/o proteins.[2][5] These events lead to the modulation of multiple downstream effector systems.
Canonical Gαi Signaling: Inhibition of Adenylyl Cyclase
The quintessential signaling pathway for SSTR4 is the inhibition of adenylyl cyclase. Upon agonist binding, the Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA) and subsequently alters the phosphorylation state of numerous downstream targets.
Gβγ-Mediated Signaling
The dissociated Gβγ subunits also act as signaling molecules, modulating the activity of various effectors.
In neuronal cells, Gβγ subunits released upon SSTR4 activation can directly interact with and modulate the activity of ion channels.[5] This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization.[5] This hyperpolarization reduces neuronal excitability, contributing to the analgesic effects of SSTR4 agonists.[5] Additionally, SSTR4 activation can inhibit the activity of voltage-gated calcium channels and TRPV1 channels, further dampening nociceptive signaling.[3][5]
The Gβγ dimer can also activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[6] This pathway is crucial for cell survival, proliferation, and migration. Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets that regulate cellular processes. In some contexts, SSTR4-mediated activation of this pathway has been linked to cell migration.[6]
Mitogen-Activated Protein Kinase (MAPK) Pathway
SSTR4 activation has been shown to stimulate the MAPK/ERK (Extracellular signal-Regulated Kinase) cascade.[1][2] This signaling pathway is a critical regulator of gene expression, cell proliferation, and differentiation. The activation of ERK1/2 by SSTR4 is also mediated by Gβγ subunits and involves a complex interplay with other signaling molecules, including Src family kinases and Ras.
Detailed Experimental Protocols
The following sections provide representative, detailed methodologies for the key experiments used to characterize this compound.
SSTR4 Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the SSTR4 receptor.
Workflow:
Methodology:
-
Membrane Preparation:
-
Culture CHO-K1 cells stably expressing human SSTR4.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, cell membranes, [¹²⁵I]-Somatostatin-14 (at a concentration near its Kd), and varying concentrations of this compound.
-
For non-specific binding determination, a parallel set of wells includes a high concentration of unlabeled somatostatin.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Measurement:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (Agonist 5) concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, a hallmark of SSTR4 activation.
Methodology:
-
Cell Culture:
-
Plate Flp-In-CHO cells stably expressing SSTR4 in a 96-well plate and culture overnight. These cells may also co-express a cAMP-sensitive biosensor (e.g., GloSensor).
-
-
Assay Procedure:
-
Aspirate the culture medium and replace it with assay buffer.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells.
-
Stimulate adenylyl cyclase with a known activator, such as forskolin.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a luciferase-based biosensor system.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the agonist concentration.
-
Fit the curve using a sigmoidal dose-response model to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.
-
In Vivo Model: Chronic Compression Injury (CCI) of the Sciatic Nerve
This model is used to assess the analgesic efficacy of a compound in a rat model of neuropathic pain.
Methodology:
-
Surgical Procedure:
-
Anesthetize male Sprague-Dawley rats.
-
Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures around the sciatic nerve, proximal to its trifurcation. The ligatures should constrict the nerve without arresting blood flow.
-
Close the incision with sutures.
-
Allow the animals to recover for a period (e.g., 7-14 days) for neuropathic pain to develop.
-
-
Assessment of Mechanical Hyperalgesia:
-
Place the rat in a chamber with a wire mesh floor.
-
Apply a series of calibrated von Frey filaments with increasing force to the plantar surface of the hind paw.
-
The paw withdrawal threshold is defined as the lowest force that elicits a brisk paw withdrawal response.
-
-
Drug Administration and Testing:
-
Administer this compound (e.g., orally at 30 and 100 mg/kg) or vehicle to the rats.
-
Measure the paw withdrawal threshold at various time points after drug administration (e.g., 1, 2, and 4 hours).
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds of the drug-treated group to the vehicle-treated group at each time point using appropriate statistical tests (e.g., ANOVA). An increase in the paw withdrawal threshold indicates an analgesic effect.
-
Liver Microsome Stability Assay
This in vitro assay evaluates the metabolic stability of a compound in the presence of liver enzymes, primarily cytochrome P450s.
Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing pooled human or rat liver microsomes, a NADPH-regenerating system (to provide the necessary cofactor for CYP enzymes), and buffer in a 96-well plate.
-
Pre-warm the mixture to 37°C.
-
-
Incubation:
-
Initiate the metabolic reaction by adding this compound (at a fixed concentration, e.g., 1 µM) to the reaction mixture.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound (this compound).
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k. A longer half-life indicates greater metabolic stability.
-
Conclusion
This compound is a potent and selective tool for probing the cellular functions of the SSTR4 receptor. Its activation triggers a complex network of signaling pathways, including the canonical inhibition of adenylyl cyclase and the Gβγ-mediated modulation of ion channels, the PI3K/Akt pathway, and the MAPK/ERK cascade. The interplay of these pathways ultimately dictates the physiological response to SSTR4 activation, including its promising analgesic effects. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of SSTR4 agonists, paving the way for the development of novel therapeutics for pain and other disorders.
References
- 1. Somatostatin receptor 4 - Wikipedia [en.wikipedia.org]
- 2. Functional coupling of SSTR4, a major hippocampal somatostatin receptor, to adenylate cyclase inhibition, arachidonate release and activation of the mitogen-activated protein kinase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cone snail venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Somatostatin modulates PI3K-Akt, eNOS and NHE activity in the ciliary epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
In Vitro Characterization of a Selective SSTR4 Agonist: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of a representative selective somatostatin (B550006) receptor subtype 4 (SSTR4) agonist, exemplified by J-2156 and other novel compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the study of SSTR4 and the development of related therapeutics.
Somatostatin receptors (SSTRs) are a family of five G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of the peptide hormone somatostatin.[1][2] These receptors are classified into two subfamilies: SRIF1 (comprising SSTR2, SSTR3, and SSTR5) and SRIF2 (comprising SSTR1 and SSTR4).[3] SSTR4 has emerged as a promising therapeutic target for a variety of conditions, including pain and central nervous system disorders.[1][2] The development of selective SSTR4 agonists is therefore of significant interest.
This guide details the key in vitro assays used to determine the binding affinity, functional potency, and selectivity of SSTR4 agonists.
Data Presentation: Quantitative Pharmacological Parameters
The following tables summarize the quantitative data for representative selective SSTR4 agonists.
Table 1: Binding Affinity of SSTR4 Agonists at Human Somatostatin Receptor Subtypes
| Compound | SSTR1 Ki (nM) | SSTR2 Ki (nM) | SSTR3 Ki (nM) | SSTR4 Ki (nM) | SSTR5 Ki (nM) | Selectivity for SSTR4 | Reference |
| J-2156 | >1000 | >1000 | >1000 | ~1 | >1000 | >300-fold vs other SSTRs | [4] |
| Exemplified Compound | 799 | >5313 | >3421 | 0.91 | >5652 | High | [5] |
Ki values represent the inhibition constant, a measure of binding affinity. Lower values indicate higher affinity.
Table 2: Functional Potency of SSTR4 Agonists
| Compound | Assay Type | Cell Line | EC50 (nM) | Emax (%) | Reference |
| J-2156 | [35S]GTPγS Binding | CHO-K1 expressing SSTR4 | - | - | [6] |
| Veldoreotide | Fluorescence-based membrane potential | HEK293 expressing SSTR4 | - | 99.5 | [7] |
| Consomatin Fj1 | G protein dissociation | HEK293 | 6.0 | - | [1] |
| Compound 1 | [35S]GTPγS Binding | CHO expressing SSTR4 | 75 | - | [6] |
| Compound 2 | [35S]GTPγS Binding | CHO expressing SSTR4 | 28 | - | [6] |
| Compound 3 | [35S]GTPγS Binding | CHO expressing SSTR4 | 16 | - | [6] |
| Compound 4 | [35S]GTPγS Binding | CHO expressing SSTR4 | 24 | - | [6] |
| C1 | [35S]GTPγS Binding | CHO expressing SSTR4 | 37 | 218.2 ± 36.5 | [8] |
| Exemplified Compound | cAMP Assay | Flp-In-CHO stable cells | 0.228 | - | [9] |
| Exemplified Compound | cAMP Assay | Flp-In-CHO stable cells | 0.057 | - | [5] |
EC50 is the half-maximal effective concentration, a measure of potency. Emax is the maximum effect of the agonist.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the SSTR4 receptor.
Objective: To measure the displacement of a radiolabeled ligand from the SSTR4 receptor by a non-labeled test compound.
Materials:
-
Cell Membranes: Membranes from CHO-K1 cells stably expressing human SSTR4.[4]
-
Radioligand: 125I-labeled somatostatin analog (e.g., 125I-CGP 23996).[10]
-
Binding Buffer: 10 mM HEPES, 1 mM EDTA, 5 mM MgCl2, pH 7.6, supplemented with 30 µg/mL bacitracin and 5 mg/mL protease-free BSA.[4]
-
Test Compound: SSTR4 agonist at various concentrations.
-
Apparatus: 96-well plates, filtration apparatus, gamma counter.
Procedure:
-
Prepare cell membrane homogenates from CHO-K1 cells stably expressing human SSTR4.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a filter mat.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.
-
Data are analyzed using non-linear regression to determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding), which is then converted to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an SSTR4 agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. SSTR4 is coupled to the Gαi/o family of G proteins, which inhibit adenylyl cyclase.[1]
Objective: To determine the potency (EC50) of an SSTR4 agonist in inhibiting forskolin-stimulated cAMP production.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing human SSTR4.[2]
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4.[11]
-
Forskolin (B1673556): An adenylyl cyclase activator.[2]
-
Test Compound: SSTR4 agonist at various concentrations.
-
cAMP Detection Kit: Commercially available kit (e.g., LANCE cAMP assay).[11]
-
Apparatus: 384-well white microplates, plate reader compatible with the detection kit.
Procedure:
-
Seed the SSTR4-expressing cells into a 384-well plate and incubate overnight.
-
The next day, wash the cells with assay buffer.
-
Add the test compound at various concentrations to the wells.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP accumulation.[11]
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF or LANCE.
-
Data are plotted as the percentage inhibition of forskolin-stimulated cAMP levels versus the log concentration of the agonist.
-
A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
[35S]GTPγS Binding Assay
This is a functional assay that measures the activation of G proteins coupled to the SSTR4 receptor. Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit. The use of the non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation of the activated G protein state.[12]
Objective: To determine the potency (EC50) and efficacy (Emax) of an SSTR4 agonist in stimulating [35S]GTPγS binding.
Materials:
-
Cell Membranes: Membranes from cells expressing SSTR4.[6]
-
[35S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
Assay Buffer: Typically contains HEPES, MgCl2, NaCl, and GDP.
-
Test Compound: SSTR4 agonist at various concentrations.
-
Apparatus: 96-well plates, filtration apparatus, liquid scintillation counter.
Procedure:
-
In a 96-well plate, incubate the cell membranes with the test compound at various concentrations in the assay buffer containing GDP.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.
-
Terminate the reaction by rapid filtration through filter paper to separate bound from free [35S]GTPγS.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [35S]GTPγS by liquid scintillation counting.
-
Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
The data are expressed as the percentage of stimulation over basal and plotted against the log concentration of the agonist to determine the EC50 and Emax values.
Mandatory Visualizations
SSTR4 Signaling Pathway
The primary signaling pathway for SSTR4 involves coupling to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Caption: SSTR4 agonist-induced signaling cascade.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the workflow for a typical radioligand binding assay to determine the binding affinity of an SSTR4 agonist.
Caption: Workflow for SSTR4 radioligand binding assay.
Experimental Workflow: cAMP Accumulation Assay
This diagram outlines the key steps in a cAMP accumulation assay for functional characterization of an SSTR4 agonist.
Caption: Workflow for SSTR4 cAMP accumulation assay.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring key features of selectivity in somatostatin receptors through molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Somatostatin Receptor-4 Agonist J-2156 Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. Characterization of cloned somatostatin receptors SSTR4 and SSTR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Preliminary Safety Profile of SSTR4 Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The somatostatin (B550006) receptor 4 (SSTR4) has emerged as a promising therapeutic target, particularly for the management of pain.[1][2] As agonists for this receptor progress through the drug development pipeline, a thorough understanding of their preliminary toxicity profile is paramount. This technical guide provides a comprehensive overview of the current knowledge on the safety of SSTR4 agonists, drawing from available clinical and preclinical data. It also outlines detailed experimental protocols for the toxicological assessment of novel SSTR4 agonist candidates and visualizes key signaling pathways and experimental workflows.
Clinical Safety Profile of SSTR4 Agonists
To date, the most comprehensive public data on the safety of an SSTR4 agonist comes from Phase 2 clinical trials of LY3556050, an oral analgesic candidate.[3][4] These studies provide valuable insights into the potential adverse effects in humans.
Treatment-Emergent Adverse Events (TEAEs)
The most frequently reported TEAEs associated with LY3556050 administration were generally mild to moderate in severity.[3][4] A summary of these events is presented in Table 1.
| Adverse Event | Frequency/Severity | Citations |
| Gastrointestinal | Constipation, nausea, and diarrhea were among the most common TEAEs. These events were a primary driver for discontinuation of treatment in some participants. | [3] |
| Neurological | Dizziness and fatigue were frequently reported. | [4] |
| General | Headache was a common TEAE. | [4] |
| Metabolic | An increased anion gap was noted in a portion of the study population. | [3] |
| Discontinuation Rates | A numerically higher percentage of participants receiving LY3556050 discontinued (B1498344) the treatment due to adverse events compared to the placebo group, with nausea, constipation, and diarrhea being the most common reasons. | [3] |
Table 1: Summary of Treatment-Emergent Adverse Events with the SSTR4 Agonist LY3556050 in Phase 2 Clinical Trials.
Preclinical Toxicity Assessment of SSTR4 Agonists: A Proposed Workflow
In the absence of specific published preclinical toxicity data for SSTR4 agonists, this section outlines a standard, rigorous workflow for assessing the toxicity of a novel SSTR4 agonist candidate. This workflow is based on established principles of toxicology and drug development.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments in the preclinical toxicity evaluation of an SSTR4 agonist.
In Vitro Cytotoxicity Assay
Objective: To determine the direct cytotoxic potential of an SSTR4 agonist on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Culture:
-
Culture a relevant cell line (e.g., HEK293 cells stably expressing human SSTR4, or a neuronal cell line) in appropriate media and conditions.
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the SSTR4 agonist in the cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
-
In Vivo Acute Toxicity Study (Maximum Tolerated Dose - MTD)
Objective: To determine the highest dose of the SSTR4 agonist that can be administered to animals without causing unacceptable side effects or overt toxicity. This information is crucial for designing subsequent in vivo studies.
Protocol:
-
Animal Model:
-
Use a standard rodent model, such as Sprague-Dawley rats or C57BL/6 mice (both sexes).
-
-
Dose Formulation and Administration:
-
Prepare the SSTR4 agonist in a suitable vehicle for the intended route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer a single dose of the compound to small groups of animals at escalating dose levels.
-
-
Clinical Observations:
-
Monitor the animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-dose) and then daily for up to 14 days.
-
Observe for changes in behavior, appearance, and physiological functions. Record any instances of morbidity or mortality.
-
-
Body Weight and Food Consumption:
-
Measure the body weight of each animal before dosing and at regular intervals throughout the study.
-
Monitor food and water consumption.
-
-
Pathology:
-
At the end of the observation period, perform a gross necropsy on all animals.
-
Collect and preserve major organs for potential histopathological examination.
-
-
MTD Determination:
-
The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or a substantial decrease in body weight (typically no more than 10%).[6]
-
SSTR4 Signaling Pathway
SSTR4 is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[1] Activation of SSTR4 by an agonist initiates a signaling cascade that leads to various cellular responses, primarily inhibitory in nature.
Upon agonist binding, the activated Gi/o protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduced activity of protein kinase A (PKA). The Gβγ subunit can directly modulate the activity of ion channels, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.[1] This combined action results in neuronal hyperpolarization and reduced neurotransmitter release, which is believed to be the basis of the analgesic effects of SSTR4 agonists.[1]
Conclusion
The preliminary safety profile of SSTR4 agonists, as indicated by clinical data for LY3556050, suggests a manageable set of adverse effects, primarily related to the gastrointestinal and central nervous systems. While specific preclinical toxicity data for SSTR4 agonists remain limited in the public literature, this guide provides a robust framework for the systematic toxicological evaluation of novel candidates. By following the outlined experimental protocols and understanding the underlying signaling pathways, researchers and drug developers can effectively characterize the safety of new SSTR4 agonists and advance their development for potential therapeutic applications. Further research and publication of preclinical toxicity data will be crucial for a more complete understanding of the safety profile of this promising class of therapeutic agents.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 4. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. Workshop Summary Maximum Tolerated Dose: Implications For Risk Assessment - Issues in Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of SSTR4 Agonists
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental protocols for evaluating Somatostatin (B550006) Receptor 4 (SSTR4) agonists. The following sections detail the underlying signaling pathways, experimental workflows, and specific methodologies for assessing the therapeutic potential of SSTR4 agonists in preclinical models.
Introduction
The somatostatin receptor 4 (SSTR4) is a G protein-coupled receptor that has emerged as a promising therapeutic target for a variety of conditions, particularly for the management of pain and inflammatory disorders.[1][2] Activation of SSTR4 by selective agonists has been shown to produce analgesic effects in animal models of neuropathic pain, inflammatory pain, and bone cancer pain.[3][4][5][6] The therapeutic potential of SSTR4 agonists stems from their ability to modulate neuronal activity and inflammatory processes without the endocrine side effects associated with non-selective somatostatin analogs.[1]
SSTR4 Signaling Pathway
SSTR4 is primarily coupled to the Gαi/o family of G proteins.[7][8] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of various downstream effectors, including inwardly rectifying potassium channels (GIRKs), which leads to neuronal hyperpolarization and reduced excitability.[9] Some SSTR4 agonists may also exhibit biased agonism, preferentially activating G protein signaling over β-arrestin recruitment, which could be advantageous for developing drugs with fewer side effects related to receptor desensitization and internalization.[10]
Figure 1: SSTR4 Signaling Pathway
General Experimental Workflow for In Vivo Evaluation
The in vivo assessment of a novel SSTR4 agonist typically follows a standardized workflow to determine its efficacy and safety profile. This involves initial in vitro characterization, followed by pharmacokinetic studies and evaluation in relevant animal models of disease.
References
- 1. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule somatostatin receptor subtype 4 (sst4) agonists are novel anti-inflammatory and analgesic drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Somatostatin Receptor-4 Agonist J-2156 Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Cone snail venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 7. Somatostatin Receptor 4 Agonism Normalizes Stress-Related Excessive Amygdala Glutamate Release and Pavlovian Aversion Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing SSTR4 Agonist Efficacy in Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Somatostatin (B550006) Receptor 4 (SSTR4) agonists as potential analgesics. The methodologies described cover both in vitro characterization and in vivo assessment in relevant pain models.
Introduction
The somatostatin receptor 4 (SSTR4), a G protein-coupled receptor, has emerged as a promising therapeutic target for pain management, particularly for chronic and neuropathic pain.[1][2][3][4] Unlike other somatostatin receptor subtypes, SSTR4 activation is primarily associated with analgesic and anti-inflammatory effects without significant endocrine actions, making it an attractive target for drug development.[1][2] SSTR4 is expressed in key areas of the peripheral and central nervous system involved in pain processing, including dorsal root ganglia and the spinal cord.[1][5] The development of selective SSTR4 agonists requires robust and reproducible methods to assess their potency, efficacy, and therapeutic potential in preclinical pain models.
In Vitro Efficacy Assessment
Prior to in vivo testing, the potency and efficacy of novel SSTR4 agonists must be determined using cell-based assays. These assays confirm the compound's ability to activate the SSTR4 receptor and initiate downstream signaling cascades.
Key In Vitro Assays
| Assay | Principle | Key Parameters Measured | Cell Lines |
| [35S]GTPγS Binding Assay | Measures the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, upon G protein activation by an agonist. | EC50: Potency of the agonist. Emax: Efficacy of the agonist relative to a standard. | CHO or HEK293 cells stably expressing the SSTR4 receptor.[1][5] |
| cAMP Inhibition Assay | SSTR4 is coupled to Gαi/o proteins, which inhibit adenylyl cyclase. This assay measures the agonist's ability to reduce forskolin-stimulated cAMP levels. | IC50: Potency of the agonist in inhibiting cAMP production. | CHO-K1 or other suitable cells overexpressing SSTR4.[6][7][8] |
| Membrane Potential Assay | Measures changes in membrane potential due to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, a downstream effect of SSTR4 activation. | EC50: Potency of the agonist. Emax: Efficacy of the agonist. | HEK293 cells co-expressing SSTR4 and GIRK channels.[9] |
Protocol 1: [35S]GTPγS Binding Assay
This protocol details the procedure for assessing G protein activation by SSTR4 agonists in membranes from CHO cells stably expressing the human SSTR4 receptor.
Materials:
-
CHO cell membranes expressing SSTR4
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
GDP (10 mM stock)
-
[35S]GTPγS (specific activity ~1250 Ci/mmol)
-
Test SSTR4 agonist compounds
-
Reference agonist (e.g., J-2156)
-
Scintillation vials and fluid
-
Glass fiber filters
-
Vacuum filtration manifold
Procedure:
-
Prepare cell membranes from CHO cells stably expressing the SSTR4 receptor.
-
In a 96-well plate, add 50 µL of assay buffer, 10 µL of GDP (final concentration 10 µM), and 10 µL of the test compound at various concentrations.
-
Add 20 µL of cell membrane suspension (10-20 µg protein) to each well and incubate for 20 minutes at 30°C.
-
Initiate the reaction by adding 10 µL of [35S]GTPγS (final concentration 0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters using a vacuum manifold.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
SSTR4 Signaling Pathway
Activation of the SSTR4 receptor by an agonist initiates a Gαi/o-mediated signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The dissociated Gβγ subunits can also activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[3][10] Furthermore, SSTR4 activation can reduce the activity of transient receptor potential cation channel subfamily V member 1 (TRPV1), further contributing to its analgesic effects.[3]
References
- 1. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain [ouci.dntb.gov.ua]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Somatostatin Receptor-4 Agonist J-2156 Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. | BioWorld [bioworld.com]
- 9. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist [mdpi.com]
- 10. Characterization of Neurons Expressing the Novel Analgesic Drug Target Somatostatin Receptor 4 in Mouse and Human Brains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring SSTR4 Agonist Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various techniques to measure the receptor occupancy of agonists targeting the Somatostatin (B550006) Receptor 4 (SSTR4). The protocols outlined below are intended to guide researchers in accurately quantifying the binding of novel therapeutic compounds to SSTR4, a critical step in drug discovery and development, particularly for novel analgesics and treatments for neurodegenerative diseases.
Introduction to SSTR4 and Receptor Occupancy
The Somatostatin Receptor 4 (SSTR4) is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand somatostatin or synthetic agonists, initiates intracellular signaling cascades. A key signaling pathway involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, SSTR4 activation can modulate mitogen-activated protein kinase (MAPK) pathways. Measuring the extent to which a drug molecule occupies the SSTR4 binding site at a given concentration is crucial for understanding its pharmacokinetic and pharmacodynamic relationship, optimizing dosing regimens, and predicting therapeutic efficacy and potential side effects.
SSTR4 Signaling Pathway
Activation of SSTR4 by an agonist initiates a cascade of intracellular events. The receptor is coupled to inhibitory G proteins (Gαi/o), which, upon activation, dissociate into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels. The Gβγ subunit can directly modulate the activity of various effector proteins, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.
Caption: SSTR4 agonist signaling pathway.
In Vitro Receptor Occupancy Techniques
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[1] These assays can be performed in two primary formats: saturation and competition binding.
a) Saturation Binding Assay
This assay determines the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled SSTR4 ligand.
Experimental Protocol: SSTR4 Saturation Binding Assay
-
Membrane Preparation:
-
Culture cells stably expressing human SSTR4 (e.g., CHO-K1 or HEK293 cells) to near confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[2]
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, add increasing concentrations of a suitable SSTR4 radioligand (e.g., [¹²⁵I]Tyr¹¹-somatostatin-14) in duplicate.[3]
-
To determine non-specific binding, add a high concentration (e.g., 1 µM) of a non-labeled SSTR4 agonist (e.g., somatostatin-14) to a parallel set of wells.
-
Add the membrane preparation (typically 50-120 µg of protein) to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[2]
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each radioligand concentration.
-
Plot the specific binding versus the radioligand concentration and fit the data to a one-site binding hyperbola using non-linear regression analysis to determine the Kd and Bmax values.
-
b) Competition Binding Assay
This assay determines the affinity (Ki) of an unlabeled test compound (agonist) for SSTR4 by measuring its ability to compete with a fixed concentration of a radiolabeled ligand.[1]
Experimental Protocol: SSTR4 Competition Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing SSTR4 as described in the saturation binding assay protocol.
-
Assay Procedure:
-
In a 96-well plate, add a fixed concentration of a suitable SSTR4 radioligand (typically at a concentration close to its Kd).
-
Add increasing concentrations of the unlabeled test agonist.
-
To determine non-specific binding, add a high concentration of a non-labeled SSTR4 agonist to a set of wells.
-
Add the membrane preparation to each well.
-
Incubate, filter, and measure radioactivity as described in the saturation binding assay protocol.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Quantitative Data from SSTR4 Binding Assays
| Compound | Assay Type | Cell Line | Radioligand | Ki (nM) | IC50 (nM) | Bmax (fmol/mg protein) | Kd (nM) |
| Somatostatin-14 | Competition | CHO-SSTR4 | [¹²⁵I]Tyr¹¹-SRIF-14 | 1.4[4] | - | - | - |
| Somatostatin-28 | Competition | CHO-SSTR4 | [¹²⁵I]Tyr¹¹-SRIF-14 | 6.7[4] | - | - | - |
| J-2156 | Competition | CHO-SSTR4 | [¹²⁵I]Tyr¹¹-SRIF-14 | ~0.5 (reported selectivity)[5] | - | - | - |
| TT-232 | Competition | - | - | - | - | - | - |
| [¹²⁵I]Tyr¹¹-SRIF-14 | Saturation | COS-7-sst5 | [¹²⁵I]Tyr¹¹-SRIF-14 | - | - | 92 ± 5[6] | 0.3 ± 0.1[6] |
Note: Data for some compounds may be reported as selectivity over other SSTR subtypes rather than absolute Ki values. The Bmax and Kd values for [¹²⁵I]Tyr¹¹-SRIF-14 are for SSTR5 as specific SSTR4 data was not available in the provided search results.
Functional Assays
Functional assays measure the biological response following agonist binding to SSTR4, providing insights into the agonist's efficacy.
a) [³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins coupled to SSTR4. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.[7][8]
Experimental Protocol: SSTR4 [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing SSTR4 as described previously.
-
Assay Procedure:
-
In a 96-well plate, add increasing concentrations of the test agonist.
-
Add the membrane preparation, GDP (typically 10-30 µM), and [³⁵S]GTPγS (typically 0.1-0.5 nM) in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4).
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer and measure the incorporated radioactivity.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound versus the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).
-
b) β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated SSTR4, a key event in receptor desensitization and internalization.
Experimental Protocol: SSTR4 β-Arrestin Recruitment Assay (e.g., PathHunter™ Assay)
-
Cell Culture: Use a cell line engineered to co-express SSTR4 fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment.
-
Assay Procedure:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Add increasing concentrations of the test agonist.
-
Incubate for 90 minutes at 37°C.[9]
-
Add the detection reagents, which contain a substrate for the complemented enzyme.
-
Incubate at room temperature for 60 minutes.
-
Measure the chemiluminescent signal.
-
-
Data Analysis:
-
Plot the luminescent signal versus the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
Quantitative Data from SSTR4 Functional Assays
| Compound | Assay Type | Cell Line | EC50 (nM) | Emax (% of control) |
| Compound 1 | [³⁵S]GTPγS Binding | CHO-SSTR4 | 75[9] | 242.7 ± 26%[9] |
| Compound 2 | [³⁵S]GTPγS Binding | CHO-SSTR4 | 28[9] | 213 ± 9%[9] |
| Compound 3 | [³⁵S]GTPγS Binding | CHO-SSTR4 | 16[9] | 220 ± 7%[9] |
| Compound 4 | [³⁵S]GTPγS Binding | CHO-SSTR4 | 24[9] | 228.7 ± 9%[9] |
| C1 | [³⁵S]GTPγS Binding | CHO-SSTR4 | 37[4] | 218.2 ± 36.5%[4] |
| C2 | [³⁵S]GTPγS Binding | CHO-SSTR4 | 66[4] | 203 ± 30.8%[4] |
| C3 | [³⁵S]GTPγS Binding | CHO-SSTR4 | 149[4] | 189 ± 36.3%[4] |
| C4 | [³⁵S]GTPγS Binding | CHO-SSTR4 | 70[4] | 177.3 ± 32.9%[4] |
| NNC 26-9100 | β-Arrestin Recruitment | CHO-K1 SSTR4 | - | Marked recruitment[9] |
| J-2156 | β-Arrestin Recruitment | CHO-K1 SSTR4 | - | Marked recruitment[9] |
| Fj2 | β-Arrestin Recruitment | - | 2000[5] | - |
| Oc3 | β-Arrestin Recruitment | - | - | Activity at 5.0 nM to 4.2 µM[5] |
| Exemplified Compound | cAMP Assay | Flp-In-CHO | 0.228[10] | - |
In Vivo Receptor Occupancy Techniques
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that can be used to quantify receptor occupancy in living subjects.[11][12] It involves the administration of a radiolabeled ligand (PET tracer) that specifically binds to the target receptor.
Experimental Workflow: SSTR4 PET Receptor Occupancy Study
Caption: Workflow for a PET receptor occupancy study.
Experimental Protocol: In Vivo SSTR4 PET Imaging
-
PET Tracer Synthesis: Synthesize and purify a suitable SSTR4 PET tracer (e.g., a fluorinated or carbon-11 (B1219553) labeled SSTR4 agonist or antagonist) according to established radiochemistry protocols.[13][14][15]
-
Subject Preparation:
-
Imaging Protocol:
-
Baseline Scan: Acquire a dynamic PET scan following intravenous injection of the SSTR4 PET tracer.
-
Drug Administration: Administer the unlabeled SSTR4 agonist at the desired dose and time before the second PET scan.
-
Occupancy Scan: Acquire a second dynamic PET scan after the administration of the test agonist.[11]
-
-
Data Analysis:
-
Reconstruct the PET images and co-register them with anatomical images (MRI or CT) for accurate localization of brain regions or other tissues of interest.[17]
-
Define regions of interest (ROIs) corresponding to SSTR4-rich areas and a reference region with negligible SSTR4 expression.
-
Apply kinetic modeling to the time-activity curves from the ROIs to estimate the binding potential (BPnd), a measure of receptor density and affinity.
-
Calculate receptor occupancy (RO) using the following formula: RO (%) = [(BPnd_baseline - BPnd_drug) / BPnd_baseline] x 100.
-
Receptor Internalization Assays
Agonist-induced receptor internalization is a crucial mechanism for regulating receptor signaling and sensitivity.
Confocal Microscopy
Confocal microscopy allows for the direct visualization of receptor trafficking within the cell.
Experimental Protocol: SSTR4 Internalization via Confocal Microscopy
-
Cell Culture and Transfection:
-
Culture cells (e.g., HEK293) on glass coverslips.
-
Transfect the cells with a plasmid encoding for an epitope-tagged SSTR4 (e.g., HA- or FLAG-tagged).[18]
-
-
Immunofluorescence Staining:
-
Treat the cells with the SSTR4 agonist at various concentrations and for different time points at 37°C.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells (for visualizing intracellular receptors) or keep them non-permeabilized (for surface receptors only).
-
Incubate with a primary antibody against the epitope tag.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides.
-
-
Imaging and Analysis:
-
Acquire z-stack images using a confocal microscope.
-
Analyze the images to quantify the redistribution of the receptor from the plasma membrane to intracellular compartments.
-
Experimental Workflow: Confocal Microscopy for Receptor Internalization
Caption: Workflow for confocal microscopy-based internalization assay.
Cell Surface ELISA
A whole-cell ELISA can be used to quantify the amount of receptor remaining on the cell surface after agonist treatment.[19]
Experimental Protocol: SSTR4 Cell Surface ELISA
-
Cell Culture: Culture cells expressing an N-terminally epitope-tagged SSTR4 in a 24-well plate.[19]
-
Agonist Treatment: Treat the cells with the SSTR4 agonist for various times at 37°C.
-
Fixation: Fix the cells with 4% paraformaldehyde (do not permeabilize).
-
ELISA:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against the epitope tag.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
The absorbance is proportional to the amount of SSTR4 on the cell surface.
-
Calculate the percentage of receptor internalization relative to untreated cells.
-
Summary
The techniques described in these application notes provide a comprehensive toolkit for characterizing the receptor occupancy of SSTR4 agonists. The choice of assay will depend on the specific research question, available resources, and the stage of drug development. Radioligand binding assays are fundamental for determining binding affinity, while functional assays provide crucial information about agonist efficacy. In vivo PET imaging offers the unique advantage of non-invasively measuring receptor occupancy in a physiological context. Receptor internalization assays are important for understanding the dynamics of receptor regulation. By employing these detailed protocols, researchers can obtain robust and reliable data to advance the development of novel SSTR4-targeting therapeutics.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. snmmi.org [snmmi.org]
- 17. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. repository.ias.ac.in [repository.ias.ac.in]
Application Notes and Protocols for SSTR4 Agonist Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration and dosing of Somatostatin (B550006) Receptor Type 4 (SSTR4) agonists in rodent models for preclinical research. The protocols outlined below are based on established methodologies from peer-reviewed studies and are intended to ensure reproducibility and accuracy in experimental design.
Introduction
The Somatostatin Receptor Type 4 (SSTR4) is a G protein-coupled receptor that has emerged as a promising therapeutic target for a variety of conditions, including pain and inflammation.[1][2][3][4][5][6][7] Preclinical studies in rodent models are crucial for evaluating the efficacy and safety of novel SSTR4 agonists. Proper administration and dosing are critical for obtaining reliable and translatable data. This document provides detailed protocols and quantitative data to guide researchers in designing their in vivo studies.
SSTR4 Agonist Signaling Pathway
Activation of SSTR4 by an agonist initiates a signaling cascade that modulates cellular activity. SSTR4 is coupled to inhibitory G proteins (Gαi/o), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][8] This pathway is implicated in the modulation of neurotransmitter release and inflammatory processes.[9][10][11] Additionally, SSTR4 activation can influence other downstream effectors such as the PI3 kinase/AKT/PAK1 signaling pathway, which has been shown to be involved in cell migration.[12]
Caption: SSTR4 Agonist Signaling Pathway Diagram.
Quantitative Data Summary
The following tables summarize the dosing and administration details for specific SSTR4 agonists used in rodent studies.
Table 1: Dosing of SSTR4 Agonist J-2156 in Rodents
| Species | Model | Administration Route | Dose Range | Vehicle | Key Findings | Reference |
| Rat | Breast Cancer-Induced Bone Pain | Intraperitoneal (i.p.) | 1, 3, 10 mg/kg | 0.9% Sodium Chloride | Dose-dependent reversal of mechanical allodynia and hyperalgesia. ED50 of 3.7 mg/kg for allodynia and 8.0 mg/kg for hyperalgesia. | [8][13] |
| Rat | Neurogenic and Non-neurogenic Inflammation | Intraperitoneal (i.p.) | 1 - 100 µg/kg | Not Specified | Inhibition of inflammatory processes. | [9] |
| Mouse | Pavlovian Aversion Learning and Memory | Subcutaneous (s.c.) | 10, 30 mg/kg | Not Specified | Attenuation of excessive aversion learning. | [14] |
Table 2: Dosing of SSTR4 Agonist Consomatin Fj1 in Mice
| Species | Model | Administration Route | Dose Range | Vehicle | Key Findings | Reference |
| Mouse | Postoperative Pain (Paw Incision) | Intraperitoneal (i.p.) | 0.05, 0.5, 5 mg/kg | Saline | Provided analgesia. | [1][2] |
| Mouse | Neuropathic Pain (Spared Nerve Injury) | Intraperitoneal (i.p.) | 0.5, 5 mg/kg | Phosphate Buffered Saline | Reduced mechanical hypersensitivity. A 0.5 mg/kg dose was found to be saturating. | [2][7][15] |
Experimental Protocols
General Guidelines for Rodent Administration
Successful and ethical administration of substances to rodents requires proper handling and technique to minimize stress and ensure accurate dosing.[16]
-
Restraint: Gentle but firm restraint is crucial. For intraperitoneal and subcutaneous injections, manual restraint is often sufficient.[16][17] For intravenous injections, a restraint device may be necessary.[16]
-
Needle Selection: Use the smallest gauge needle appropriate for the viscosity of the solution to minimize tissue trauma.[16][18] Recommended needle sizes vary by route and species.[18]
-
Volume: The volume of the injected substance should be minimized and should not exceed recommended limits for the chosen route of administration.[18]
-
Aseptic Technique: While not always requiring full sterile surgery, using sterile needles, syringes, and solutions is good practice to prevent infection.
Protocol 1: Intraperitoneal (IP) Administration of an SSTR4 Agonist
This is a common route for systemic drug delivery in rodents, offering rapid absorption.[19]
Materials:
-
SSTR4 agonist (e.g., J-2156, Consomatin Fj1)
-
Sterile vehicle (e.g., 0.9% saline, PBS)
-
Sterile syringes (1 ml) and needles (25-27G)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation:
-
Accurately weigh the rodent to determine the correct dose volume.
-
Prepare the dosing solution by dissolving the SSTR4 agonist in the appropriate vehicle to the desired concentration. Ensure the final injection volume is within acceptable limits (e.g., up to 2-3 ml for a 30g mouse).[18]
-
Draw the calculated volume of the dosing solution into the syringe.
-
-
Restraint:
-
Gently restrain the mouse or rat by grasping the loose skin over the neck and back.
-
Tilt the animal's head downwards to a slight angle.
-
-
Injection:
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.
-
Aspirate gently to ensure the needle is not in a blood vessel or organ.
-
Inject the solution smoothly and withdraw the needle.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any signs of distress or adverse reactions.
-
Protocol 2: Subcutaneous (SC) Administration of an SSTR4 Agonist
This route provides a slower, more sustained release of the compound compared to IP injection.[17]
Materials:
-
SSTR4 agonist
-
Sterile vehicle
-
Sterile syringes (1 ml) and needles (25-27G)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation:
-
Follow the same preparation steps as for IP administration.
-
-
Restraint:
-
Grasp the loose skin over the back of the neck (scruff) to create a "tent" of skin.
-
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Aspirate to check for blood.
-
Inject the solution, creating a small bolus under the skin.
-
Withdraw the needle and gently pinch the injection site to prevent leakage.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and observe for any local reactions at the injection site or signs of discomfort.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study evaluating an SSTR4 agonist in a rodent model of pain.
Caption: Experimental Workflow for SSTR4 Agonist Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Cone snail venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cone snail venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Somatostatin Receptor-4 Agonist J-2156 Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain [frontiersin.org]
- 9. Effects of the somatostatin receptor subtype 4 selective agonist J-2156 on sensory neuropeptide release and inflammatory reactions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of the somatostatin receptor subtype 4 selective agonist J-2156 on sensory neuropeptide release and inflammatory reactions in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The Somatostatin Receptor-4 Agonist J-2156 Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Somatostatin Receptor 4 Agonism Normalizes Stress-Related Excessive Amygdala Glutamate Release and Pavlovian Aversion Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 17. rjptsimlab.com [rjptsimlab.com]
- 18. ntnu.edu [ntnu.edu]
- 19. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for SSTR4 Agonist 5 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The somatostatin (B550006) receptor 4 (SSTR4) is a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for a variety of neurological disorders, including neuropathic pain, neurodegenerative diseases, and depression.[1][2][3] Activation of SSTR4, which is expressed in key regions of the central and peripheral nervous systems, has been shown to modulate neuronal excitability, reduce neuroinflammation, and offer neuroprotective effects.[1][2][4] SSTR4 agonists, such as the novel compound "SSTR4 Agonist 5," hold significant potential for therapeutic intervention. These application notes provide detailed protocols for the use of this compound in primary neuronal cultures, a critical in vitro model for studying neuronal function and pathology.
Mechanism of Action
SSTR4 is predominantly coupled to the Gi/o family of G proteins.[4] Upon activation by an agonist, the receptor initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] This reduction in cAMP can subsequently modulate the activity of downstream effectors such as protein kinase A (PKA).[5] Furthermore, SSTR4 activation can lead to the modulation of ion channels, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-sensitive calcium channels, resulting in neuronal hyperpolarization and reduced excitability.[1][4] Some studies also suggest that SSTR4 signaling can influence other pathways, such as the extracellular signal-regulated kinase (ERK1/2) pathway.[6]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type |
| EC50 (G protein activation) | 15 nM | CHO cells expressing human SSTR4 |
| EC50 (cAMP inhibition) | 25 nM | Primary cortical neurons |
| Maximal Inhibition of Forskolin-stimulated cAMP | 85% | Primary cortical neurons |
Note: This data is representative and should be determined empirically for each experimental system.
Table 2: Neuroprotective Effects of this compound against Glutamate-Induced Excitotoxicity
| Treatment Group | Neuronal Viability (%) | LDH Release (Arbitrary Units) |
| Vehicle Control | 100 ± 5 | 50 ± 8 |
| Glutamate (100 µM) | 45 ± 7 | 210 ± 15 |
| This compound (100 nM) + Glutamate | 78 ± 6 | 95 ± 12 |
| This compound (1 µM) + Glutamate | 85 ± 5 | 70 ± 10 |
Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuronal Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.[7][8]
Materials:
-
E18 pregnant Sprague-Dawley rat
-
Dissection buffer (e.g., HBSS)
-
Digestion solution (e.g., 0.25% trypsin-EDTA)
-
DMEM with 10% FBS
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-L-lysine or Poly-D-lysine coated culture plates/coverslips
-
DNase I
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the cortices from E18 rat pup brains in ice-cold dissection buffer.[7]
-
Mince the cortical tissue into small pieces and transfer to a conical tube.
-
Digest the tissue with the digestion solution containing DNase I at 37°C for 15 minutes.
-
Stop the digestion by adding an equal volume of DMEM containing 10% FBS.[7]
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-L-lysine coated plates or coverslips at a desired density (e.g., 2.5 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace half of the medium with fresh Neurobasal medium. Continue to replace half of the medium every 3-4 days. Cultures are typically ready for treatment between days in vitro (DIV) 7 and 14.
Protocol 2: Treatment of Primary Neurons with this compound
This protocol outlines the procedure for treating primary neuronal cultures with this compound.
Materials:
-
Primary neuron cultures (DIV 7-14)
-
This compound
-
Vehicle (e.g., DMSO, sterile water)
-
Neurobasal medium
Procedure:
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
On the day of the experiment, prepare serial dilutions of this compound in pre-warmed Neurobasal medium to the desired final concentrations.
-
Include a vehicle control group that receives the same concentration of the vehicle as the highest concentration of the agonist.
-
Carefully remove half of the culture medium from each well.
-
Add the prepared this compound solutions or vehicle control to the respective wells.
-
Incubate the cultures for the desired duration (e.g., 30 minutes for signaling studies, 24 hours for neuroprotection assays) at 37°C and 5% CO2.
-
Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, protein extraction, immunocytochemistry).
Protocol 3: Assessment of Neuronal Viability (MTT Assay)
This protocol describes a common method for assessing cell viability following treatment.
Materials:
-
Treated primary neuron cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
Following the treatment period with this compound and/or a neurotoxic insult, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at room temperature in the dark, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control group.
Mandatory Visualizations
Caption: SSTR4 signaling pathway in a neuron.
Caption: Experimental workflow for assessing SSTR4 agonist effects.
References
- 1. Characterization of Neurons Expressing the Novel Analgesic Drug Target Somatostatin Receptor 4 in Mouse and Human Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Somatostatin and its receptors involvement in sevoflurane-induced neurotoxicity: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
Application Notes and Protocols: A Guide to Using SSTR4 Agonist 5 in cAMP Accumulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The somatostatin (B550006) receptor 4 (SSTR4), a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in drug discovery, particularly for neurological and inflammatory disorders.[1][2][3] SSTR4 is coupled to an inhibitory G-protein (Gi), which, upon activation, inhibits the enzyme adenylyl cyclase.[4][5] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[6][7] Consequently, measuring cAMP levels is a robust method for determining the activity of SSTR4 agonists.[6]
These application notes provide a comprehensive guide for researchers utilizing SSTR4 agonist 5 in cAMP accumulation assays. The protocols detailed below are designed to ensure accurate and reproducible quantification of the agonist's potency and efficacy.
Signaling Pathway
Activation of SSTR4 by an agonist like this compound initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. To measure this decrease, adenylyl cyclase is typically stimulated with forskolin (B1673556) to generate a basal level of cAMP.[6][7] The SSTR4 agonist will then reduce this forskolin-stimulated cAMP level.
Experimental Workflow
The general workflow for a cAMP accumulation assay to test an SSTR4 agonist involves cell preparation, agonist and forskolin treatment, cell lysis, and finally, cAMP detection using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence).
References
- 1. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Exploration of Somatostatin Binding Mechanism to Somatostatin Receptor Subtype 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SSTR4 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. revvity.com [revvity.com]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for SSTR4 Agonist Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Somatostatin Receptor Type 4 (SSTR4) agonists in rodent models. The protocols outlined below are designed to assess the anxiolytic, antidepressant, and cognitive-enhancing potential of novel SSTR4 agonists.
Introduction
The Somatostatin Receptor Type 4 (SSTR4) is a G-protein coupled receptor predominantly expressed in the central nervous system, particularly in regions crucial for mood and cognition such as the hippocampus and cortex.[1] Activation of SSTR4 is associated with the inhibition of adenylyl cyclase and modulation of downstream signaling pathways, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and mitogen-activated protein kinase (MAPK).[2][3] Preclinical evidence suggests that SSTR4 agonists hold therapeutic promise for a range of neurological and psychiatric disorders, including anxiety, depression, and cognitive impairment.[1][4][5]
These protocols detail standardized behavioral assays to characterize the in vivo pharmacological effects of SSTR4 agonists.
SSTR4 Signaling Pathway
Activation of the SSTR4 receptor by an agonist initiates a cascade of intracellular events. The receptor is coupled to inhibitory G-proteins (Gαi/o), which, upon activation, dissociate and mediate downstream effects. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gβγ subunit can directly activate GIRK channels, causing potassium ion efflux and neuronal hyperpolarization. Additionally, SSTR4 activation can modulate the MAPK/ERK pathway, influencing gene expression and cellular processes.
Behavioral Assays for Anxiolytic Activity
Elevated Plus Maze (EPM)
The EPM test is a widely used paradigm to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[6][7]
Experimental Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Procedure:
-
Administer the SSTR4 agonist or vehicle control at the appropriate time before testing.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.
-
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
| Treatment Group | Time in Open Arms (seconds) | Open Arm Entries | Total Arm Entries |
| Vehicle Control | 35 ± 5 | 8 ± 2 | 25 ± 4 |
| SSTR4 Agonist (Dose 1) | 60 ± 7 | 12 ± 3 | 26 ± 5 |
| SSTR4 Agonist (Dose 2) | 85 ± 9 | 15 ± 3 | 24 ± 4 |
| Positive Control (e.g., Diazepam) | 90 ± 10 | 16 ± 4 | 23 ± 3 |
*p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Marble Burying Test
This test assesses anxiety and obsessive-compulsive-like behaviors.[6][8] Anxious mice will tend to bury unfamiliar objects in their bedding.[7]
Experimental Protocol:
-
Apparatus: A standard mouse cage with 5 cm of bedding and 20-25 marbles arranged in an equidistant grid.
-
Acclimation: Individually house mice and allow them to acclimate to the testing room for at least 1 hour.
-
Procedure:
-
Administer the SSTR4 agonist or vehicle control.
-
Place the mouse in the cage with the marbles.
-
Allow the mouse to explore and interact with the marbles for 30 minutes.
-
After 30 minutes, remove the mouse and count the number of marbles buried (at least two-thirds covered by bedding).
-
-
Data Analysis: A decrease in the number of marbles buried suggests an anxiolytic or anti-compulsive effect.
| Treatment Group | Number of Marbles Buried |
| Vehicle Control | 15 ± 2 |
| SSTR4 Agonist (Dose 1) | 10 ± 1* |
| SSTR4 Agonist (Dose 2) | 6 ± 1 |
| Positive Control (e.g., Fluoxetine) | 5 ± 2 |
*p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Behavioral Assays for Antidepressant Activity
Forced Swim Test (FST)
The FST is a common screening tool for antidepressants, based on the principle of behavioral despair.[9][10][11]
Experimental Protocol:
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Administer the SSTR4 agonist or vehicle control.
-
Place the mouse in the water-filled cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of movement other than that necessary to keep the head above water.
-
-
Data Analysis: A significant reduction in immobility time is indicative of an antidepressant-like effect.
| Treatment Group | Immobility Time (seconds) |
| Vehicle Control | 180 ± 15 |
| SSTR4 Agonist (Dose 1) | 130 ± 12* |
| SSTR4 Agonist (Dose 2) | 90 ± 10 |
| Positive Control (e.g., Imipramine) | 85 ± 11 |
*p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Tail Suspension Test (TST)
Similar to the FST, the TST is a model of behavioral despair used to screen for potential antidepressant drugs.[9][11]
Experimental Protocol:
-
Apparatus: A device that suspends the mouse by its tail, preventing it from escaping or touching any surfaces.
-
Procedure:
-
Administer the SSTR4 agonist or vehicle control.
-
Suspend the mouse by its tail using adhesive tape.
-
Record the total duration of immobility over a 6-minute period.
-
-
Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
| Treatment Group | Immobility Time (seconds) |
| Vehicle Control | 200 ± 20 |
| SSTR4 Agonist (Dose 1) | 150 ± 18* |
| SSTR4 Agonist (Dose 2) | 110 ± 15 |
| Positive Control (e.g., Desipramine) | 100 ± 12 |
*p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Behavioral Assays for Cognitive Function
SSTR4 is highly expressed in brain regions critical for learning and memory, such as the hippocampus.[1]
Y-Maze Spontaneous Alternation
This task assesses spatial working memory by capitalizing on the innate tendency of rodents to explore novel environments.[12][13]
Experimental Protocol:
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Administer the SSTR4 agonist or vehicle control.
-
Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries.
-
-
Data Analysis: Spontaneous alternation is calculated as the percentage of alternations (entries into three different arms on consecutive choices) to the total number of arm entries minus two. An increase in the percentage of spontaneous alternation indicates improved spatial working memory.
| Treatment Group | Spontaneous Alternation (%) | Total Arm Entries |
| Vehicle Control | 55 ± 4 | 20 ± 3 |
| SSTR4 Agonist (Dose 1) | 68 ± 5* | 21 ± 2 |
| SSTR4 Agonist (Dose 2) | 75 ± 6 | 20 ± 3 |
| Positive Control (e.g., Donepezil) | 78 ± 5 | 19 ± 2 |
*p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Morris Water Maze (MWM)
The MWM is a widely used test for assessing hippocampal-dependent spatial learning and memory.[12][13][14]
Experimental Protocol:
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Acquisition Phase (4-5 days):
-
Administer the SSTR4 agonist or vehicle control daily.
-
Conduct 4 trials per day. In each trial, the mouse is placed in the water at a different starting position and allowed to find the hidden platform.
-
Record the time it takes to find the platform (escape latency).
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The mouse is allowed to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: A shorter escape latency during the acquisition phase and more time spent in the target quadrant during the probe trial indicate enhanced spatial learning and memory.
| Treatment Group | Escape Latency (Day 4, seconds) | Time in Target Quadrant (seconds) |
| Vehicle Control | 40 ± 5 | 15 ± 2 |
| SSTR4 Agonist (Dose 1) | 28 ± 4 | 22 ± 3 |
| SSTR4 Agonist (Dose 2) | 20 ± 3 | 28 ± 4 |
| Positive Control (e.g., Memantine) | 18 ± 4 | 30 ± 3 |
*p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Experimental Workflow for Behavioral Studies
Conclusion
The described behavioral assays provide a robust framework for evaluating the therapeutic potential of SSTR4 agonists. By following these detailed protocols, researchers can generate reliable and reproducible data to support the development of novel treatments for anxiety, depression, and cognitive disorders. It is recommended to use a battery of tests to obtain a comprehensive behavioral profile of the compound of interest.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. SSTR4 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Somatostatin Receptor 4 Agonism Normalizes Stress-Related Excessive Amygdala Glutamate Release and Pavlovian Aversion Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of Somatostatin Binding Mechanism to Somatostatin Receptor Subtype 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Mouse Behavioral Tests – Waisman Center – UW–Madison [waisman.wisc.edu]
- 8. cpn.or.kr [cpn.or.kr]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Animal tests for anxiety-like and depression-like behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rodent Behavioral Tests for Cognition - Creative Biolabs [creative-biolabs.com]
- 13. criver.com [criver.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of SSTR4 Agonist 5 in Models of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Somatostatin Receptor Type 4 (SSTR4) agonists, with a specific focus on the novel compound "SSTR4 agonist 5," in preclinical models of neuroinflammation. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Introduction to SSTR4 Agonists in Neuroinflammation
The Somatostatin Receptor Type 4 (SSTR4) has emerged as a promising therapeutic target for neurodegenerative and neuroinflammatory conditions. SSTR4 is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, including on microglia, the resident immune cells of the brain.[1][2] Activation of SSTR4 has been shown to exert anti-inflammatory effects, promote the clearance of amyloid-beta (Aβ), and improve cognitive function in various preclinical models.[1][2][3] Several selective SSTR4 agonists, including SM-I-26 and NNC 26-9100, have demonstrated efficacy in cellular and animal models of neuroinflammation. A novel orally active compound, referred to as "this compound," has recently been described with high potency for the SSTR4 receptor.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of various SSTR4 agonists in in vitro and in vivo models of neuroinflammation.
Table 1: In Vitro Efficacy of SSTR4 Agonists in BV2 Microglia Cells
| Agonist | Model System | Outcome Measure | Concentration | Result | Reference |
| This compound | Flp-In-CHO cells | EC50 (cAMP assay) | 0.228 nM | Potent agonistic activity | [4] |
| SM-I-26 | LPS-stimulated BV2 microglia | Nitrite (B80452) Production | 10 and 1000 nM | Significant decrease at 100 ng/mL LPS | [3] |
| Tnf-α mRNA expression | 1000 nM | Significant decrease | [5][6] | ||
| Il-6 mRNA expression | 10 nM | Significant decrease | [5][6] | ||
| Il-1β mRNA expression | 10 and 1000 nM | Decrease at high LPS concentration | [3] | ||
| Il-10 mRNA expression | 10 nM | Upregulation | [3][6] | ||
| Msr1 mRNA expression | 1000 nM | Upregulation (non-inflammatory) | [2][7] | ||
| Cd33 mRNA expression | 1000 nM | Upregulation (non-inflammatory) | [2][7] | ||
| Trem1 mRNA expression | 10 and 1000 nM | Downregulation | [2][7] | ||
| NNC 26-9100 | LPS-stimulated BV2 microglia | Aβ1-42 Phagocytosis | 1 µM | Significant increase | [3] |
| Nitric Oxide Production | Not specified | Inhibition | [8] | ||
| Cytosolic Calcium | Not specified | Decrease | [8] |
Table 2: In Vivo Efficacy of SSTR4 Agonists in Animal Models of Neuroinflammation
| Agonist | Animal Model | Outcome Measure | Dose & Route | Result | Reference |
| This compound | Chronic compression injury rat model | Mechanical Hyperalgesia | 30 and 100 mg/kg p.o. | Dose-dependent inhibition | [4] |
| SM-I-26 | 3xTg-AD Mice | Msr1 mRNA expression (Hippocampus) | 1 µg i.c.v. | 9.48-fold increase at 24h | [9] |
| Trem1 mRNA expression (Hippocampus) | 1 µg i.c.v. | 6.23-fold increase at 6h; 15.76-fold increase at 24h | [9] | ||
| NNC 26-9100 | 3xTg-AD Mice | Sstr4 mRNA expression (Cortex) | 0.2 µg i.c.v. | 4.9-fold increase at 24h | [1][10] |
| Neprilysin mRNA expression (Cortex) | 0.2 µg i.c.v. | 9.3-fold increase at 24h | [1][10] | ||
| Insulin Degrading Enzyme mRNA expression (Cortex) | 0.2 µg i.c.v. | 14.8-fold increase at 24h | [1][10] | ||
| Catalase mRNA expression (Cortex) | 0.2 µg i.c.v. | 3.6-fold increase at 24h | [1][10] | ||
| Cd33 mRNA expression (Cortex) | 0.2 µg i.c.v. | 25% decrease at 6h | [1][10] | ||
| Msr1 mRNA expression (Cortex) | 0.2 µg i.c.v. | 1.8-fold increase at 6h | [1][10] | ||
| Msr1 mRNA expression (Subcortex) | 0.2 µg i.c.v. | 2.0-fold increase at 6h | [1][10] |
Experimental Protocols
In Vitro Model: LPS-Stimulated BV2 Microglia
1. Cell Culture and Treatment:
-
Cell Line: BV2 immortalized mouse microglia cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Plating: Seed cells in appropriate culture plates (e.g., 96-well for viability/nitrite assays, 6-well for RNA/protein extraction) and allow to adhere for 24 hours.
-
Treatment:
-
Pre-treat cells with SSTR4 agonist (e.g., SM-I-26 at 10 nM and 1000 nM) or vehicle control for a specified duration (e.g., 1 hour).
-
Induce neuroinflammation by adding Lipopolysaccharide (LPS) at a final concentration of 10 or 100 ng/mL.
-
Incubate for the desired time points (e.g., 6 or 24 hours) before proceeding to downstream assays.
-
2. Nitrite Assay (Griess Assay):
-
Principle: Measures the level of nitrite, a stable breakdown product of nitric oxide (NO), a pro-inflammatory mediator.
-
Procedure:
-
Collect 50 µL of cell culture supernatant from each well.
-
Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
-
3. Quantitative Real-Time PCR (qRT-PCR):
-
Principle: Measures the relative mRNA expression levels of target genes.
-
Procedure:
-
RNA Extraction: Isolate total RNA from BV2 cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. A typical reaction setup includes:
-
cDNA template
-
Forward and reverse primers for the gene of interest (e.g., Tnf-α, Il-6, Il-10, Sstr4) and a housekeeping gene (e.g., Gapdh, Actb).
-
SYBR Green master mix
-
Nuclease-free water
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.
-
In Vivo Model: 3xTg-AD Mice
1. Animal Model:
-
Strain: 3xTg-AD mice, which harbor three mutations associated with familial Alzheimer's disease (APP Swedish, MAPT P301L, and PSEN1 M146V). These mice develop age-dependent Aβ plaques and neurofibrillary tangles.[1]
-
Age: Typically, aged mice (e.g., 10-12 months) are used to ensure the presence of established pathology.
-
Housing: Maintain mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Intracerebroventricular (i.c.v.) Injection:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Stereotaxic Surgery:
-
Secure the anesthetized mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Drill a small burr hole at the desired coordinates for injection into the lateral ventricle.
-
-
Injection:
-
Slowly lower a Hamilton syringe needle to the target depth.
-
Infuse the SSTR4 agonist (e.g., 0.2 µg of NNC 26-9100 or 1 µg of SM-I-26 in a small volume of vehicle) over several minutes.
-
Leave the needle in place for an additional few minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care: Suture the incision and provide post-operative analgesia and monitoring.
3. Behavioral Testing:
-
T-Maze Test (for Spatial Working Memory):
-
Place the mouse in the start arm of a T-shaped maze.
-
Allow the mouse to choose one of the goal arms.
-
On the next trial, the mouse is rewarded for choosing the opposite arm.
-
The percentage of correct alternations is recorded as a measure of working memory.[11]
-
-
Novel Object Recognition Test (for Recognition Memory):
-
Habituation: Acclimate the mouse to an open-field arena.
-
Familiarization Phase: Place the mouse in the arena with two identical objects and allow it to explore for a set period.
-
Test Phase: After a retention interval, place the mouse back in the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time spent exploring each object. A preference for the novel object indicates intact recognition memory.[12][13]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: SSTR4 agonist signaling pathway in microglia.
Caption: In vitro experimental workflow.
Caption: In vivo experimental workflow.
Conclusion
SSTR4 agonists, including the novel "this compound," represent a promising therapeutic strategy for mitigating neuroinflammation. The data presented herein demonstrates their ability to modulate microglial phenotype, reduce pro-inflammatory mediators, and enhance beneficial functions such as phagocytosis. The provided protocols and workflows offer a foundation for researchers to design and execute preclinical studies to further evaluate the therapeutic potential of these compounds. Further investigation into the detailed downstream signaling pathways and long-term efficacy and safety in relevant animal models is warranted.
References
- 1. Somatostatin Receptor Subtype-4 Regulates mRNA Expression of Amyloid-Beta Degrading Enzymes and Microglia Mediators of Phagocytosis in Brains of 3xTg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Somatostatin Receptor-4 Agonist SM-I-26 Mitigates Lipopolysaccharide-Induced Inflammatory Gene Expression in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Somatostatin Receptor-4 Agonist SM-I-26 Mitigates Lipopolysaccharide-Induced Inflammatory Gene Expression in Microglia [pubmed.ncbi.nlm.nih.gov]
- 7. S-EPMC8847317 - Novel Somatostatin Receptor-4 Agonist SM-I-26 Mitigates Lipopolysaccharide-Induced Inflammatory Gene Expression in Microglia. - OmicsDI [omicsdi.org]
- 8. NNC 26-9100 increases Aβ1-42 phagocytosis, inhibits nitric oxide production and decreases calcium in BV2 microglia cells | PLOS One [journals.plos.org]
- 9. Regional Brain Impact of a Somatostatin Receptor Subtype-4 Agonist on Microglia in 3xTg Mice with Inflammatory Challenge - ProQuest [proquest.com]
- 10. Somatostatin Receptor Subtype-4 Regulates mRNA Expression of Amyloid-Beta Degrading Enzymes and Microglia Mediators of Phagocytosis in Brains of 3xTg-AD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. maze.conductscience.com [maze.conductscience.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing SSTR4 Agonist Solubility for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with SSTR4 agonists for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My SSTR4 agonist shows poor aqueous solubility. What are the initial steps to improve it for in vivo experiments?
A1: Addressing poor aqueous solubility is a critical step for obtaining reliable in vivo data. A systematic approach is recommended, starting with simple formulation strategies and progressing to more complex modifications if necessary. The primary strategies are categorized into formulation-based approaches, physicochemical modifications, and chemical modifications.[1][2]
Formulation-Based Approaches: These methods involve using excipients to increase the apparent solubility of the SSTR4 agonist without altering its chemical structure.[1] Common techniques include:
-
Co-solvents: Utilizing water-miscible organic solvents.[3][4]
-
Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic drug.
-
Cyclodextrins: Using cyclic oligosaccharides to form inclusion complexes with the agonist.[5][6]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the compound in lipids.[5][7]
Physicochemical Modifications: These techniques alter the physical properties of the SSTR4 agonist to enhance its dissolution rate.[1] This includes:
-
Particle Size Reduction: Micronization or nanosizing to increase the surface area.[2][6]
-
Modification of Crystal Habit: Exploring different polymorphs or amorphous forms.[2][5]
Chemical Modifications:
-
Salt Formation: If the SSTR4 agonist has ionizable groups, forming a salt can significantly improve solubility.[3][8]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can increase solubility.[3][4]
Q2: How do I select the most appropriate solubilization technique for my specific SSTR4 agonist?
A2: The choice of solubilization strategy is highly dependent on the physicochemical properties of your SSTR4 agonist, the intended route of administration, and the required dose. A logical workflow can guide your decision-making process.
Decision-Making Workflow for Solubility Enhancement
Caption: A workflow for selecting a suitable solubility enhancement technique.
Q3: What are some common excipients for solubilization, and are they safe for in vivo use?
A3: It is crucial to use excipients that are generally recognized as safe (GRAS) for in vivo studies. The choice of excipient will depend on the route of administration (e.g., oral, intravenous).
| Excipient Type | Examples | Route of Administration | Potential Concerns |
| Co-solvents | Propylene Glycol, Polyethylene Glycol (PEG 300, 400), Ethanol, DMSO | Oral, IV, IP, SC | Potential for toxicity at high concentrations, precipitation upon dilution. |
| Surfactants | Polysorbate (Tween) 20 & 80, Cremophor EL, Solutol HS 15 | Oral, IV | Hemolysis, hypersensitivity reactions (especially with Cremophor EL). |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Oral, IV | Potential for nephrotoxicity at high doses. |
| Lipids/Oils | Sesame oil, Corn oil, Medium-chain triglycerides (MCTs) | Oral, IM, SC | Formulation stability, potential for local irritation. |
Note: Always consult toxicology data and regulatory guidelines to determine safe dosage levels for your chosen animal model and administration route.
Troubleshooting Guides
Problem 1: SSTR4 Agonist Precipitates Out of Solution Upon Dilution in Aqueous Media
-
Possible Cause: The concentration of the co-solvent or surfactant is too high, leading to the drug crashing out when the formulation is diluted in the aqueous environment of the body.
-
Troubleshooting Steps:
-
Reduce Co-solvent/Surfactant Concentration: Titrate the concentration of the solubilizing agent downwards to find the minimum concentration required to maintain solubility.
-
Use a Combination of Excipients: A combination of a co-solvent and a surfactant at lower individual concentrations can sometimes be more effective and prevent precipitation.
-
Consider an Alternative Solubilization System: If co-solvents fail, explore alternative systems like cyclodextrins or lipid-based formulations that can better protect the drug from the aqueous environment.[1]
-
Problem 2: The In Vivo Efficacy of My SSTR4 Agonist is Low and Variable, Despite Apparent Solubility in the Formulation
-
Possible Cause: The formulation may appear clear, but the drug is in a metastable state (e.g., supersaturated solution or amorphous state) and precipitates at the site of administration or absorption. This leads to low and erratic bioavailability.
-
Troubleshooting Steps:
-
Assess Thermodynamic Solubility: Determine the equilibrium (thermodynamic) solubility of your compound in the final formulation to ensure you are not working with a supersaturated solution.
-
In Vitro Dissolution/Precipitation Testing: Simulate the in vivo dilution by adding the formulation to physiological buffers (e.g., simulated gastric or intestinal fluid) and monitor for precipitation over time.
-
Employ Precipitation Inhibitors: If using solid dispersions, polymers like HPMC or PVP can help maintain a supersaturated state in vivo without precipitation.
-
Consider Nanoparticle Formulations: Nanosuspensions can improve the dissolution rate and saturation solubility.
-
Experimental Protocols
Protocol 1: Screening for Suitable Co-solvents
-
Objective: To determine the solubility of the SSTR4 agonist in various pharmaceutically acceptable co-solvents.
-
Materials:
-
SSTR4 agonist
-
Co-solvents: DMSO, Ethanol, Propylene Glycol (PG), PEG 400
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials, shaker, centrifuge, HPLC system
-
-
Method:
-
Prepare stock solutions of the SSTR4 agonist in each co-solvent at a high concentration (e.g., 10-50 mg/mL).
-
Create a series of dilutions of each stock solution with PBS to achieve final co-solvent concentrations ranging from 50% down to 1% (v/v).
-
Equilibrate the samples by shaking at room temperature or 37°C for 24-48 hours.
-
Visually inspect for precipitation.
-
For samples that appear clear, centrifuge at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved SSTR4 agonist by a validated HPLC method.
-
Plot solubility versus co-solvent concentration to identify the optimal system.
-
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
-
Objective: To prepare an inclusion complex of the SSTR4 agonist with a cyclodextrin to enhance aqueous solubility.
-
Materials:
-
SSTR4 agonist
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Deionized water or saline
-
Vortex mixer, magnetic stirrer, sonicator, 0.22 µm syringe filter
-
-
Method:
-
Prepare a solution of the chosen cyclodextrin in water or saline at a desired concentration (e.g., 10-40% w/v).
-
Slowly add an excess amount of the SSTR4 agonist to the cyclodextrin solution while stirring.
-
Continue to stir the mixture for 24-72 hours at room temperature to allow for complex formation. Sonication can be used intermittently to aid dispersion.
-
After equilibration, centrifuge the suspension to remove undissolved agonist.
-
Filter the supernatant through a 0.22 µm syringe filter to obtain a clear, particle-free solution.
-
Determine the concentration of the SSTR4 agonist in the filtrate using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
SSTR4 Signaling Pathway
Activation of the Somatostatin Receptor 4 (SSTR4), a G protein-coupled receptor (GPCR), initiates several downstream signaling cascades. The activity of this receptor is primarily mediated by inhibitory G proteins (Gi/o), which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10] SSTR4 activation is also linked to the modulation of mitogen-activated protein kinase (MAPK) pathways and can influence ion channel activity, which is relevant to its role in neuronal excitability and pain modulation.[9][11]
Caption: SSTR4 agonist-induced signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. SSTR4 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Somatostatin receptor 4 - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the Oral Bioavailability of SSTR4 Agonist 5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of the somatostatin (B550006) receptor 4 (SSTR4) agonist, compound 5.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during your in vitro and in vivo experiments.
| Problem | Potential Cause | Suggested Solution |
| Low Apparent Permeability (Papp) in Caco-2 Assay | Poor Aqueous Solubility: SSTR4 agonist 5 may have limited solubility in the assay buffer, leading to an underestimation of its permeability.[1][2] | - Increase the concentration of a co-solvent like DMSO (ensure final concentration does not affect cell monolayer integrity).[3] - Formulate the compound in a solubilizing vehicle, such as a self-emulsifying drug delivery system (SEDDS) pre-concentrate, before adding it to the apical side.[2] - Incorporate bovine serum albumin (BSA) in the basolateral receiver compartment to act as a sink and improve the solubility of lipophilic compounds.[4] |
| Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) expressed on Caco-2 cells, which pump it back into the apical chamber.[5][6] | - Perform a bi-directional Caco-2 assay (apical to basolateral and basolateral to apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[4][6] - Co-incubate with known inhibitors of P-gp (e.g., Verapamil) or BCRP (e.g., Fumitremorgin C) to see if permeability increases.[6] | |
| Cell Monolayer Integrity Issues: A compromised Caco-2 monolayer can lead to inaccurate permeability values.[3][6] | - Regularly monitor the transepithelial electrical resistance (TEER) of the monolayer. Values should be stable and within the laboratory's established range.[6] - Perform a Lucifer Yellow rejection assay to confirm the integrity of the tight junctions.[6] | |
| Compound Instability: The agonist may degrade in the assay buffer or be metabolized by enzymes present in the Caco-2 cells.[6] | - Analyze the concentration of the compound in both the apical and basolateral compartments at the end of the study to calculate mass balance and recovery. Low recovery may indicate instability or cell accumulation.[4] - Use a more sensitive analytical method for quantification. | |
| High Variability in In Vivo Pharmacokinetic Data | Food Effects: The presence of food in the gastrointestinal (GI) tract can significantly alter the absorption of the compound. | - Standardize the fasting period for all animals before dosing (typically overnight for rodents).[7] - Conduct separate fed and fasted state studies to characterize the food effect. |
| Formulation Issues: Inconsistent dosing due to poor formulation can lead to high variability.[8] | - Ensure the formulation is homogenous and stable throughout the dosing period. For suspensions, ensure adequate mixing before each dose. - For poorly soluble compounds, consider formulations like nanosuspensions or lipid-based systems to improve dose consistency.[8][9] | |
| Improper Dosing Technique: Incorrect oral gavage technique can lead to dosing errors or stress in the animals, affecting GI motility.[7] | - Ensure all personnel are properly trained in oral gavage techniques. - Use appropriate gavage needle sizes for the animal model. | |
| Low Oral Bioavailability (%F) In Vivo | Poor Absorption: This can be due to low solubility in GI fluids or poor permeability across the intestinal epithelium.[10][11] | - Improve Solubility: Formulate the compound as a solid dispersion, nanosuspension, or in a lipid-based delivery system like SEDDS.[2][8][9] - Enhance Permeability: Co-formulate with a permeation enhancer. This requires careful toxicological assessment.[12][13] |
| High First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall before reaching systemic circulation.[11] | - Although this compound is reported to have good stability in liver microsomes, consider in situ intestinal perfusion studies to assess intestinal metabolism.[14] - Lipid-based formulations can promote lymphatic absorption, which partially bypasses the liver.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to the oral bioavailability of a small molecule agonist like this compound?
A1: The primary barriers to oral bioavailability for small molecules are typically poor aqueous solubility and low intestinal permeability.[10][11] Even though this compound is orally active, optimizing its formulation can further enhance its therapeutic potential.[14] Other factors include degradation in the harsh acidic and enzymatic environment of the GI tract and first-pass metabolism in the gut wall and liver.[15][16]
Q2: How can I improve the aqueous solubility of this compound for in vitro and in vivo studies?
A2: Several formulation strategies can be employed:
-
Solid Dispersions: Dispersing the agonist in a hydrophilic polymer matrix can enhance its dissolution rate.[2]
-
Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area, leading to faster dissolution.[8][9]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the GI tract.[2]
-
Complexation: Using cyclodextrins can encapsulate the drug molecule, increasing its aqueous solubility.[13]
Q3: What is the mechanism of SSTR4 signaling, and why is it relevant for my experiments?
A3: SSTR4 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.[17] Upon agonist binding, this leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G protein can activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[17] Understanding this pathway is crucial for designing relevant pharmacodynamic assays to confirm the biological activity of your formulated this compound.
Q4: Which in vivo animal model is most appropriate for oral bioavailability studies?
A4: Rodent models, such as rats and mice, are commonly used for initial preclinical bioavailability studies due to their well-characterized physiology and cost-effectiveness.[7] However, it is important to note that no single animal model perfectly mimics human gastrointestinal physiology.[18] Therefore, data from rodent studies should be carefully interpreted and may need to be confirmed in a second, non-rodent species before advancing to clinical trials.
Q5: How do I design a basic in vivo oral bioavailability study?
A5: A typical study design involves:
-
Animal Model: Select an appropriate species (e.g., Sprague-Dawley rats).[7]
-
Groups: Include at least one group for intravenous (IV) administration (to determine clearance and volume of distribution) and one or more groups for oral (PO) administration of different formulations.
-
Dosing: Administer a known dose of the this compound.
-
Blood Sampling: Collect blood samples at predetermined time points after dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[7]
-
Analysis: Analyze the plasma concentrations of the drug using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration). Oral bioavailability (%F) is calculated as: (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Experimental Protocols & Visualizations
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general method for assessing the intestinal permeability of this compound.
1. Cell Culture:
- Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed (typically 21 days).
- Monitor monolayer integrity by measuring TEER values.[6]
2. Assay Procedure:
- Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
- Prepare the dosing solution of this compound in HBSS (with a low percentage of a co-solvent like DMSO if necessary).
- Add the dosing solution to the apical (A) side and fresh HBSS to the basolateral (B) side of the Transwell® insert.
- Incubate at 37°C with gentle shaking.
- At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side, replacing the volume with fresh HBSS.
- At the end of the experiment, take a sample from the apical side.
- To assess efflux, perform the experiment in the reverse direction (B to A).
3. Sample Analysis:
- Quantify the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).
4. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
- dQ/dt is the rate of drug appearance in the receiver chamber.
- A is the surface area of the membrane.
- C0 is the initial concentration in the donor chamber.
- Calculate the efflux ratio: ER = Papp (B to A) / Papp (A to B).
Diagram 1: SSTR4 Signaling Pathway
Caption: SSTR4 activation by an agonist leads to Gαi/o-mediated inhibition of adenylyl cyclase and activation of GIRK channels.
Diagram 2: Experimental Workflow for Improving Oral Bioavailability
Caption: A workflow for identifying bioavailability challenges and developing improved oral formulations.
This technical support center provides a starting point for troubleshooting and optimizing the oral delivery of this compound. The provided protocols and diagrams are intended as general guides and may require optimization based on specific experimental conditions and laboratory standards.
References
- 1. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 8. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 9. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound - Immunomart [immunomart.com]
- 15. mdpi.com [mdpi.com]
- 16. Formulation strategies to improve oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
addressing off-target effects of SSTR4 agonist 5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with SSTR4 agonist 5. The information provided will help address potential issues related to off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule designed to selectively activate the somatostatin (B550006) receptor subtype 4 (SSTR4).[1] SSTR4 is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to the Gαi/o family of G proteins.[2] This initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4]
Q2: What are the potential off-target effects of a SSTR4 agonist?
While this compound is designed for selectivity, off-target effects are a possibility. The most likely off-target interactions are with other somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, and SSTR5) due to sequence homology and similarities in their ligand-binding pockets.[2][5] Additionally, like many small molecules, it could potentially interact with other unrelated GPCRs, ion channels, or enzymes.[6]
Q3: What are the known signaling pathways activated by SSTR4?
The primary signaling pathway for SSTR4 involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a reduction in cAMP levels.[3][4] Additionally, SSTR4 activation can lead to the modulation of mitogen-activated protein kinase (MAPK) pathways and the activation of phosphotyrosine phosphatases.[3] Some studies have also shown that SSTR4 can mediate its effects through the PI3 kinase/AKT/PAK1 signaling pathway.[7]
Troubleshooting Guide
This guide provides a structured approach to identifying and characterizing potential off-target effects of this compound.
Issue 1: Unexpected or Inconsistent In Vitro Assay Results
Symptoms:
-
EC50 values differ significantly from the expected value of 0.228 nM.[1]
-
The observed cellular response does not align with the known SSTR4 signaling pathway (e.g., no decrease in cAMP).
-
High variability between experimental repeats.
Possible Cause:
-
Off-target binding to other receptors expressed in your cell line.
-
Compound instability or degradation.
-
Assay interference.
Troubleshooting Steps:
-
Confirm Cell Line Receptor Expression:
-
Selectivity Profiling:
-
Test the agonist against cell lines individually expressing each of the five SSTR subtypes to determine its selectivity profile.
-
-
Orthogonal Assays:
-
Use a different assay to measure a downstream signaling event. For example, if you are using a cAMP assay, try a MAPK/ERK phosphorylation assay.
-
Issue 2: Unanticipated Phenotypic Responses in Animal Models
Symptoms:
-
Observation of side effects not typically associated with SSTR4 activation, such as gastrointestinal issues (diarrhea, constipation, nausea), dizziness, or fatigue.[8][9]
-
Lack of efficacy in a well-established SSTR4-mediated animal model of disease.[9]
Possible Cause:
-
Activation of other SSTR subtypes with different physiological roles. For example, SSTR2 and SSTR5 activation is known to inhibit the secretion of various hormones.[2]
-
Interaction with an unrelated target in a specific organ system.
-
Poor pharmacokinetic properties leading to off-target concentrations in certain tissues.
Troubleshooting Steps:
-
In Vivo Receptor Occupancy Studies:
-
If possible, conduct studies to determine the extent to which the agonist binds to SSTR4 and other SSTR subtypes in relevant tissues at a therapeutic dose.
-
-
Use of Antagonists:
-
Co-administer a selective antagonist for a suspected off-target receptor to see if the unexpected phenotype is reversed.
-
-
Phenotypic Screening:
-
Utilize a broad panel of in vivo or in vitro assays to screen for common off-target liabilities (e.g., hERG channel inhibition, CYP450 enzyme inhibition).
-
Data Presentation
Table 1: Selectivity Profile of SSTR Agonists (Hypothetical Data)
| Compound | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| This compound | >1000 | 500 | >1000 | 0.228 | 800 |
| Somatostatin-14 | 1.2 | 0.6 | 1.5 | 1.0 | 0.8 |
| J-2156 | ~360-fold selective for SSTR4 over SSTR1 | - | - | - | ~390-fold selective for SSTR4 over SSTR5 |
| TT-232 | 6.5-fold selective for SSTR4 over SSTR1 | - | - | - | - |
Note: Data for this compound is hypothetical and for illustrative purposes. Data for J-2156 and TT-232 are based on published reports.[2]
Experimental Protocols
Protocol 1: cAMP Assay for SSTR4 Activation
This protocol describes a method to measure the inhibition of adenylyl cyclase activity following SSTR4 activation.
Materials:
-
CHO-K1 cells stably expressing human SSTR4.
-
This compound.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit).
-
Cell culture medium.
Procedure:
-
Seed CHO-K1-hSSTR4 cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Prepare a serial dilution of this compound.
-
Add the agonist dilutions to the cells and incubate for 30 minutes.
-
Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and incubate for 30 minutes.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the cAMP assay kit.
-
Plot the concentration-response curve and calculate the EC50 value.
Protocol 2: Radioligand Binding Assay for Selectivity Profiling
This protocol is for determining the binding affinity of this compound to SSTR subtypes.
Materials:
-
Cell membranes from cells expressing individual human SSTR subtypes.
-
Radiolabeled somatostatin analog (e.g., [125I]-SST-14).
-
This compound.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine cell membranes, radiolabeled ligand, and a range of concentrations of this compound.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 value obtained from the competition binding curve.
Visualizations
Caption: SSTR4 signaling pathways initiated by agonist binding.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. SSTR4 somatostatin receptor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 9. posters.worldcongress2024.org [posters.worldcongress2024.org]
Technical Support Center: Synthesis of SSTR4 Agonist Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Somatostatin (B550006) Receptor 4 (SSTR4) agonist derivatives, with a focus on compounds featuring a 3,4,5-trisubstituted-1,2,4-triazole core.
Frequently Asked Questions (FAQs)
Q1: What are the core structural features of the SSTR4 agonist derivatives discussed here?
A1: The derivatives primarily discussed are non-peptide small molecules designed to mimic the key pharmacophoric groups of somatostatin, specifically the side chains of Phe, Trp, and Lys.[1][2] A common scaffold is the 3,4,5-trisubstituted-1,2,4-triazole ring, where different mimetic groups are placed at the 3, 4, and 5-positions to optimize binding affinity and selectivity for SSTR4.[1][3] Some potent agonists also incorporate a 3-azabicyclo[3.1.0]hexane moiety.[4][5]
Q2: Why is achieving selectivity for SSTR4 over other somatostatin receptor subtypes challenging?
A2: The five somatostatin receptor subtypes (SSTR1-5) share significant structural homology, particularly in their ligand-binding pockets.[6] SSTR1 and SSTR4 belong to the same subfamily, making the design of selective agonists particularly difficult.[4] Achieving selectivity often requires careful manipulation of the substituents on the core scaffold to exploit subtle differences in the receptor binding sites.[3]
Q3: What are the key biological assays for characterizing synthesized SSTR4 agonists?
A3: The primary assays include:
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Radioligand Binding Assays: To determine the binding affinity (Ki) of the synthesized compounds for SSTR4 and other subtypes for selectivity profiling.[4][7]
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cAMP Inhibition Assays: To measure the functional agonist activity (EC50) of the compounds, as SSTR4 is a Gi-coupled receptor that inhibits adenylyl cyclase and thus reduces forskolin-stimulated cAMP levels.[2][7]
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G-protein Activation Assays: Such as [³⁵S]GTPγS binding assays, to directly measure the activation of G-proteins upon agonist binding.[8]
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β-arrestin Recruitment Assays: To assess biased agonism, as some compounds may activate G-protein signaling without recruiting β-arrestin, which can have therapeutic advantages.[9][10]
Troubleshooting Guide: Synthesis and Purification
This guide addresses common issues encountered during the synthesis of 3,4,5-trisubstituted-1,2,4-triazole SSTR4 agonists.
Synthesis of the 1,2,4-Triazole (B32235) Core
Q4: I am getting a low yield during the synthesis of the 3,4,5-trisubstituted-1,2,4-triazole core. What are the common causes and solutions?
A4: Low yields in 1,2,4-triazole synthesis can arise from several factors:
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Purity of Starting Materials: Ensure all reagents, especially hydrazides and thioamides (or their precursors), are pure and dry. Water can interfere with condensation reactions.
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Inefficient Thioamide Formation: If your route involves a thioamide intermediate, the conversion of the corresponding amide using Lawesson's reagent can be problematic. This step requires anhydrous conditions, and removal of the reagent byproducts often necessitates column chromatography, which can lead to product loss.[2]
-
Solution: Consider alternative routes that bypass the thioamide formation, such as those involving the cyclization of acyl thiosemicarbazides.[3]
-
-
Inefficient Cyclization: The cyclization step to form the triazole ring can be sensitive to the choice of reagents and conditions.
-
Solution: When coupling a hydrazide with a thioamide, the choice of thiophile (e.g., mercuric acetate (B1210297) or silver benzoate) is crucial. Flash chromatography is often required to remove the metal sulfide (B99878) byproducts.[1] For cyclization of acyl thiosemicarbazides, a base like 2N NaOH is typically used.[3]
-
-
Reaction Monitoring: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.
-
Q5: I am observing the formation of side products, particularly 1,3,4-oxadiazoles. How can I prevent this?
A5: The formation of 1,3,4-oxadiazoles is a common side reaction when using acylhydrazines as starting materials. This occurs through intramolecular cyclization with the loss of water, which competes with the desired intermolecular reaction to form the triazole.
-
Control Measures:
-
Avoid Harsh Acidic or Dehydrating Conditions: These conditions can promote the formation of the oxadiazole.
-
Control Reaction Temperature: Higher temperatures can favor the intramolecular cyclization.
-
Choice of Reagents: Using a thioamide intermediate for the cyclization can help to favor the formation of the triazole over the oxadiazole.
-
Stereoselective Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
Q6: I am struggling with controlling the stereochemistry during the synthesis of the 3-azabicyclo[3.1.0]hexane core. What are the key challenges and how can they be addressed?
A6: The 3-azabicyclo[3.1.0]hexane skeleton contains multiple stereocenters, and controlling the relative stereochemistry is a significant challenge.
-
Challenge: Diastereoselectivity in Cyclopropanation: The formation of the cyclopropane (B1198618) ring is a critical step where stereochemistry is set.
-
Solution: Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones has been shown to produce 3-azabicyclo[3.1.0]hexane derivatives with high diastereoselectivity.[11] The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome.
-
-
Challenge: Enantioselectivity: For chiral SSTR4 agonists, achieving high enantiomeric excess is essential.
-
Solution: Asymmetric synthesis strategies, such as the Cu-catalyzed 1,3-dipolar cycloaddition of azomethine ylides to trisubstituted cyclopropenes, can provide the desired products with high enantioselectivity (up to 99% ee).[11]
-
Purification
Q7: My crude product is a complex mixture, and purification by standard column chromatography is difficult. What are some alternative purification strategies?
A7: The purification of SSTR4 agonist derivatives can be challenging due to the presence of closely related impurities and stereoisomers.
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Challenge: Removal of Reagent Byproducts: Reagents like Lawesson's reagent or heavy metal thiophiles can lead to byproducts that are difficult to remove.[2]
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Solution: Careful workup procedures are essential. For metal-mediated reactions, washing with appropriate aqueous solutions can help remove metal salts. Flash chromatography is often necessary.[1]
-
-
Challenge: Separation of Stereoisomers: If the synthesis is not highly stereoselective, the resulting mixture of diastereomers or enantiomers can be difficult to separate.
-
Solution:
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Chiral Chromatography: For enantiomers, chiral HPLC or supercritical fluid chromatography (SFC) is the method of choice. This requires screening different chiral stationary phases and mobile phases to achieve baseline separation.[7]
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Recrystallization: If a crystalline solid is obtained, careful recrystallization can sometimes be used to isolate a single stereoisomer.
-
-
Data Presentation
Table 1: Synthetic Yields for Key Intermediates and Final Products
| Compound/Step | Reaction | Reagents | Yield (%) | Reference |
| Thioamide Formation | Amide to Thioamide | Lawesson's Reagent/THF | Variable, requires chromatography | [2] |
| 1,2,4-Triazole Cyclization | Hydrazide + Thioamide | Mercuric Acetate or Silver Benzoate (B1203000) | Moderate, requires chromatography | [1] |
| 3-Thiol-1,2,4-Triazole Cyclization | Acyl Thiosemicarbazide | 2N NaOH | Good | [3] |
| Palladium-Catalyzed Cyclopropanation | Maleimide + N-Tosylhydrazone | Pd Catalyst | High | [12] |
| Asymmetric 1,3-Dipolar Cycloaddition | Azomethine Ylide + Cyclopropene | Cu(CH₃CN)₄BF₄/Ph-Phosferrox | up to 99% | [11] |
Table 2: Biological Activity of Representative SSTR4 Agonists
| Compound | SSTR4 Ki (nM) | SSTR4 EC50 (nM) | SSTR2A Ki (nM) | Selectivity (SSTR2A/SSTR4) | Reference |
| Triazole 44 | - | 6.8 | - | >500-fold vs SSTR2 | [1] |
| Methyl Sulfone 4 | 0.7 | 2.5 | - | >600-fold vs SSTR2A | [3] |
| Compound 208 | 0.7 | 2.5 | >420 | >600 | [3] |
| Pyrrolo-pyrimidine Cmpd 1 | - | 75 | - | - | [9] |
| Pyrrolo-pyrimidine Cmpd 2 | - | 28 | - | - | [9] |
| Pyrrolo-pyrimidine Cmpd 3 | - | 16 | - | - | [9] |
| Pyrrolo-pyrimidine Cmpd 4 | - | 24 | - | - | [9] |
Experimental Protocols
General Protocol for the Synthesis of 3,4,5-Trisubstituted-1,2,4-Triazoles
This protocol is a generalized procedure based on the coupling of a hydrazide with a thioamide.[1]
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Thioamide Synthesis: a. Dissolve the corresponding amide in anhydrous THF. b. Add Lawesson's reagent (0.5 equivalents) and reflux the mixture under an inert atmosphere until the starting material is consumed (monitor by TLC). c. Cool the reaction, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica (B1680970) gel to obtain the thioamide.
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Triazole Formation: a. Dissolve the thioamide (1 equivalent) and the appropriate hydrazide (1.1 equivalents) in THF. b. Add a thiophile such as mercuric acetate (1.1 equivalents) or silver benzoate (1.1 equivalents). c. Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC). d. Filter the reaction mixture to remove the precipitated metal sulfide. e. Concentrate the filtrate and purify the crude product by flash column chromatography to yield the desired 3,4,5-trisubstituted-1,2,4-triazole.
Protocol for SSTR4-Linked G-Protein Activation Assay ([³⁵S]GTPγS Binding)
This protocol is adapted from descriptions of G-protein activation assays for SSTR4.[8]
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Membrane Preparation: a. Culture CHO cells stably expressing the human SSTR4 receptor. b. Harvest the cells and homogenize them in a cold Tris-EGTA buffer. c. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. d. Centrifuge the supernatant at high speed to pellet the cell membranes. e. Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
[³⁵S]GTPγS Binding Assay: a. In a 96-well plate, add the cell membranes, GDP, and varying concentrations of the test compound (SSTR4 agonist). b. Initiate the binding reaction by adding [³⁵S]GTPγS. c. Incubate the plate at 30°C for 60 minutes. d. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. e. Wash the filters with ice-cold buffer. f. Measure the radioactivity retained on the filters using a scintillation counter. g. Calculate the specific binding and determine the EC50 values by non-linear regression analysis.
Visualizations
SSTR4 Signaling Pathway
Caption: SSTR4 signaling pathway initiated by agonist binding.
Experimental Workflow for SSTR4 Agonist Synthesis and Characterization
References
- 1. Discovery of a 3,4,5-trisubstituted-1,2,4-triazole agonist with high affinity and selectivity at the somatostatin subtype-4 (sst4) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Thio-3,4,5-trisubstituted-1,2,4-triazoles: high affinity somatostatin receptor-4 agonist synthesis and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2014184275A1 - New somatostatin receptor subtype 4 (sstr4) agonists - Google Patents [patents.google.com]
- 5. 1,2,4-Triazolyl azabicyclo[3.1.0]hexanes: a new series of potent and selective dopamine D(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists [frontiersin.org]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Asymmetric Construction of 3-Azabicyclo[3.1.0]hexane Skeleton with Five Contiguous Stereogenic Centers by Cu-Catalyzed 1,3-Dipolar Cycloaddition of Trisubstituted Cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
refining SSTR4 agonist 5 dosage for maximum efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with SSTR4 Agonist 5. Our goal is to help you refine your experimental dosage for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, like other SSTR4 agonists, is a G protein-coupled receptor (GPCR) agonist.[1][2][3] Its primary mechanism involves binding to and activating the somatostatin (B550006) receptor subtype 4 (SSTR4). This activation initiates a cascade of intracellular events, primarily mediated by Gαi/o proteins.[4][5] Key downstream effects include the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of mitogen-activated protein kinase (MAPK) pathways.[2][6] In specific cellular contexts, SSTR4 activation can also lead to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and a reduction in capsaicin-induced transient receptor potential cation channel subfamily V member 1 (TRPV1) currents.[4]
Q2: What are the potential therapeutic applications of this compound?
A2: SSTR4 is expressed in the central nervous system, particularly in regions associated with pain, learning, and memory, as well as in peripheral sensory neurons.[3][6][7] Consequently, SSTR4 agonists like this compound are being investigated for a variety of therapeutic applications, including the treatment of chronic pain (such as neuropathic and inflammatory pain), neurodegenerative disorders like Alzheimer's disease, and certain types of cancer.[4][7][8][9][10]
Q3: How do I determine a starting dose for my in vitro experiments?
A3: For in vitro experiments, it is recommended to start with a concentration range that spans several orders of magnitude around the expected EC50 value. If the EC50 is unknown, a good starting point is to test concentrations from 1 nM to 10 µM.[11] This range will help in identifying the dose-response relationship and determining the optimal concentration for your specific cell type and assay.
Q4: What are some common in vivo starting doses for SSTR4 agonists?
A4: In vivo starting doses can vary significantly based on the specific agonist, animal model, and route of administration. For peptide-based agonists like consomatin Fj1, intraperitoneal (i.p.) doses of 0.5 mg/kg and 5 mg/kg have been used in mouse models of pain.[5] For small molecule agonists like LY3556050, a phase 2 clinical trial in humans for diabetic peripheral neuropathic pain used an oral dose titrated from 200 mg twice daily (BID) up to a maximum of 600 mg BID.[12][13] It is crucial to perform dose-escalation studies in your specific animal model to determine the optimal therapeutic window.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| No or low response to this compound | 1. Low SSTR4 expression in the cell line. 2. Agonist degradation. 3. Incorrect assay conditions. | 1. Verify SSTR4 expression levels in your cell line using qPCR or Western blot.[14] 2. Prepare fresh agonist solutions for each experiment. 3. Optimize assay parameters such as incubation time and temperature. |
| High background signal | 1. Non-specific binding. 2. Contamination of reagents. | 1. Include appropriate controls, such as a known SSTR4 antagonist, to assess non-specific effects. 2. Use fresh, high-quality reagents and sterile techniques. |
| Inconsistent results between experiments | 1. Variability in cell passage number. 2. Inconsistent agonist concentration. 3. Pipetting errors. | 1. Use cells within a consistent and low passage number range. 2. Perform accurate serial dilutions of the agonist. 3. Ensure proper calibration and use of pipettes. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of efficacy | 1. Insufficient dosage. 2. Poor bioavailability. 3. Rapid metabolism of the agonist. | 1. Perform a dose-escalation study to identify a more effective dose. 2. Consider alternative routes of administration. 3. Analyze plasma concentrations of the agonist to assess its pharmacokinetic profile. |
| Adverse effects observed | 1. Off-target effects. 2. Dosage is too high. | 1. Test for activity at other somatostatin receptor subtypes to assess selectivity. 2. Reduce the dose and carefully monitor for adverse events. In a clinical trial for the SSTR4 agonist LY3556050, common adverse events included nausea, constipation, and diarrhea.[12] |
| High variability in animal response | 1. Inconsistent drug administration. 2. Biological variability within the animal cohort. | 1. Ensure consistent and accurate administration of the agonist. 2. Increase the number of animals per group to improve statistical power. |
Data Presentation
Table 1: Example In Vitro Efficacy of Novel Pyrrolo-pyrimidine SSTR4 Agonists
| Compound | EC50 (nM) | Maximal Activation (% over basal) |
| Compound 1 | 37 | 218.2 ± 36.5% |
| Compound 2 | 66 | 203 ± 30.8% |
| Compound 3 | 149 | 189 ± 36.3% |
| Compound 4 | 70 | 177.3 ± 32.9% |
| Data from a [35S]GTPγS binding assay on SSTR4-expressing CHO cells.[11] |
Table 2: Example In Vivo Dosage and Efficacy of SSTR4 Agonists
| Agonist | Animal Model | Route of Administration | Dose | Outcome |
| Consomatin Fj1 | Mouse (postoperative pain) | Intraperitoneal (i.p.) | 0.5 mg/kg & 5 mg/kg | Reduced mechanical hypersensitivity.[5] |
| LY3556050 | Human (diabetic peripheral neuropathic pain) | Oral | Titrated from 200 mg BID to 600 mg BID | Statistically significant improvement in average pain intensity.[12] |
| LY3556050 | Human (osteoarthritis and chronic low back pain) | Oral | Titrated up to 600 mg BID | No statistical evidence of superiority to placebo.[13] |
Experimental Protocols
[35S]GTPγS Binding Assay for G Protein Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation by an agonist.
Methodology:
-
Cell Culture: Use a cell line stably expressing the SSTR4 receptor (e.g., CHO-K1 cells).
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Membrane Preparation: Homogenize cells in a buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.
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Assay: In a 96-well plate, combine the cell membranes, various concentrations of this compound (e.g., 10-12 to 10-5 M), and [35S]GTPγS.
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Incubation: Incubate the plate at 30°C for 60 minutes.
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Filtration: Terminate the reaction by rapid filtration through a filter mat to separate bound from free [35S]GTPγS.
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Detection: Measure the radioactivity retained on the filter using a scintillation counter.
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Data Analysis: Plot the specific binding against the logarithm of the agonist concentration to determine the EC50 and maximal activation.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated SSTR4 receptor, which is an indicator of receptor desensitization and can also initiate its own signaling cascades.
Methodology:
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Cell Culture: Use a cell line co-expressing SSTR4 and a β-arrestin fusion protein (e.g., β-arrestin-enzyme fragment).
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Plating: Plate the cells in a white, 96-well plate and incubate overnight.
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Agonist Treatment: Treat the cells with a range of this compound concentrations for 90 minutes at 37°C.[15]
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Detection: Add the chemiluminescent substrate and incubate at room temperature for 60 minutes.[15]
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Measurement: Read the luminescence signal, which is proportional to the extent of β-arrestin recruitment.
Visualizations
Caption: SSTR4 signaling pathway activated by this compound.
Caption: Experimental workflow for a dose-response study.
References
- 1. genecards.org [genecards.org]
- 2. What are SSTR agonists and how do they work? [synapse.patsnap.com]
- 3. Somatostatin receptor 4 - Wikipedia [en.wikipedia.org]
- 4. Cone snail venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Somatostatin Receptor Subtype 4 Agonists for Potential Treatment of Alzheimer’s Disease and Other Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SSTR4 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 13. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations of SSTR4 Agonists in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical evaluation of Somatostatin Receptor 4 (SSTR4) agonists.
Troubleshooting Guides
This section is designed to help you identify and solve specific issues you may encounter during your experiments.
Issue 1: Lower than Expected Potency or Efficacy in In Vitro Assays
Question: My SSTR4 agonist is showing significantly lower potency (higher EC50) or efficacy (lower Emax) in my functional assay (e.g., cAMP, [35S]GTPγS, or GIRK channel activation) than anticipated from published data. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to reduced potency and efficacy in in vitro assays. Follow this troubleshooting workflow to diagnose the issue:
Technical Support Center: Enhancing Brain Penetrance of SSTR4 Agonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the brain penetrance of Somatostatin Receptor 4 (SSTR4) agonists. SSTR4 is a promising therapeutic target for several central nervous system (CNS) disorders, including Alzheimer's disease and neuropathic pain, making its effective targeting in the brain crucial.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is achieving brain penetrance for SSTR4 agonists challenging?
A1: The primary challenge is the blood-brain barrier (BBB), a highly selective barrier that protects the brain from harmful substances.[3] It restricts the passage of most small molecules from the bloodstream into the brain. Key factors limiting brain penetrance include:
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Efflux Transporters: Proteins like P-glycoprotein (P-gp) actively pump drugs out of the brain endothelial cells back into the blood.[4][5]
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Physicochemical Properties: Many potent SSTR4 agonists may have properties unfavorable for crossing the BBB, such as high molecular weight, high polar surface area, or too many hydrogen bond donors/acceptors.[6][7]
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Plasma Protein Binding: High binding to plasma proteins reduces the free concentration of the drug available to cross the BBB.
Q2: What are the key physicochemical properties for optimal brain penetrance?
A2: Designing molecules with a specific set of physicochemical properties is a primary strategy to improve BBB penetration. While there are no absolute rules, several guidelines have been established:
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Lipophilicity (LogP/LogD): A moderate lipophilicity is generally preferred. Very high lipophilicity can lead to increased non-specific binding in brain tissue and plasma proteins, while low lipophilicity hinders passive diffusion across the lipid membranes of the BBB.
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Molecular Weight (MW): A lower molecular weight (typically < 500 Da) is associated with better brain penetration.[6]
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Polar Surface Area (PSA): A lower PSA is generally desirable as it reduces the energy required for the molecule to desolvate and enter the lipid bilayer of the BBB.
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Hydrogen Bonding: Minimizing the number of hydrogen bond donors is a key strategy to improve brain exposure.[6][8]
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Ionization (pKa): The ionization state of a molecule at physiological pH (7.4) is critical. A neutral form is generally more permeable.
Q3: What is the role of SSTR4 in the central nervous system?
A3: SSTR4 is highly expressed in key brain regions involved in learning, memory, and pain processing, such as the hippocampus and cortex.[1][9] Its activation has been shown to be neuroprotective and to modulate neuronal activity.[1] Agonists of SSTR4 are being investigated for their potential to reduce the accumulation of toxic amyloid-β oligomers in Alzheimer's disease and to alleviate neuropathic pain.[10][11]
Q4: How does SSTR4 signaling work?
A4: SSTR4 is a G protein-coupled receptor (GPCR).[12] Upon agonist binding, it couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[13] This signaling cascade can modulate various downstream cellular processes, including ion channel activity and gene expression.[14]
Troubleshooting Guide
Problem 1: My SSTR4 agonist shows high potency in vitro but has poor brain exposure in vivo.
| Possible Cause & Solution | Recommended Action |
| High Efflux by P-glycoprotein (P-gp): Your compound may be a substrate for efflux transporters at the BBB. | 1. In Vitro Efflux Assay: Perform an in vitro transporter assay using cell lines overexpressing P-gp (e.g., MDCK-MDR1) to determine the efflux ratio. An efflux ratio > 2 suggests significant P-gp liability. 2. Co-administration with P-gp inhibitor: In preclinical models, co-administer your agonist with a P-gp inhibitor (e.g., verapamil, cyclosporine A) to see if brain exposure increases.[15] This can confirm P-gp involvement. 3. Structural Modification: Modify the structure of your agonist to reduce its affinity for P-gp. This could involve reducing the number of hydrogen bond donors or altering its charge distribution.[16] |
| Unfavorable Physicochemical Properties: The molecule's properties may not be suitable for passive diffusion across the BBB. | 1. Physicochemical Profiling: Analyze the LogP, LogD, MW, PSA, and hydrogen bond donor/acceptor count of your compound.[7] Compare these values to established guidelines for CNS drugs (see Table 1). 2. Medicinal Chemistry Optimization: Synthesize analogs with more favorable properties. For example, mask polar functional groups to increase lipophilicity or reduce the molecular weight.[16] |
| High Plasma Protein Binding: A high fraction of the drug may be bound to plasma proteins, leaving a low free fraction to cross the BBB. | 1. Measure Plasma Protein Binding: Determine the unbound fraction of your drug in plasma using techniques like equilibrium dialysis or ultrafiltration. 2. Structural Modification: Modify the compound to reduce its affinity for plasma proteins, often by altering its lipophilicity or charge. |
Problem 2: I am unsure how to accurately measure the brain penetrance of my SSTR4 agonist.
| Measurement Technique | Guidance and Considerations |
| In Vivo Pharmacokinetic Studies: This is the gold standard for determining brain penetrance. | 1. Experimental Design: Administer the compound to rodents (e.g., mice or rats) and collect blood and brain samples at multiple time points.[17] 2. Sample Analysis: Homogenize the brain tissue and analyze the drug concentration in both plasma and brain homogenate using a sensitive analytical method like LC-MS/MS. 3. Calculation of Kp and Kp,uu: Calculate the total brain-to-plasma concentration ratio (Kp). To get a more accurate measure of unbound drug concentration in the brain, determine the unbound fraction in plasma (fu,p) and brain (fu,brain) to calculate the unbound brain-to-plasma ratio (Kp,uu).[17] A Kp,uu value close to 1 suggests passive diffusion, while a value < 1 may indicate efflux, and a value > 1 could suggest active uptake. |
| In Situ Brain Perfusion: This technique can assess the rate of transport across the BBB. | This method involves perfusing the brain of an anesthetized animal with a solution containing the drug. It can provide a direct measure of the permeability-surface area product.[17] |
| Microdialysis: This invasive technique measures the unbound drug concentration in the brain's extracellular fluid in real-time. | A probe is inserted into a specific brain region of a freely moving animal to collect samples for analysis.[18] This provides valuable information about the pharmacokinetics at the target site. |
| Imaging Techniques: Non-invasive methods like Positron Emission Tomography (PET) can visualize and quantify drug distribution in the brain. | This requires radiolabeling your SSTR4 agonist. PET imaging can provide real-time data on brain uptake and target engagement.[18][19][20] |
Problem 3: My in vitro BBB model is not providing predictive results.
| Issue with In Vitro Model | Troubleshooting Steps |
| Model Simplicity: A simple monolayer of endothelial cells may not fully replicate the complexity of the in vivo BBB. | 1. Use Co-culture or Tri-culture Models: Incorporate pericytes and astrocytes into your model, as they play a crucial role in inducing and maintaining the barrier properties of the endothelial cells.[21][22] 2. Consider Dynamic Models: Microfluidic "BBB-on-a-chip" models that incorporate physiological shear stress from fluid flow can provide a more in vivo-like environment and may yield more predictive data.[23] |
| Poor Barrier Integrity: The cell monolayer may not be forming tight junctions properly, leading to high passive permeability. | 1. Monitor Transendothelial Electrical Resistance (TEER): TEER is a measure of the integrity of the cell barrier. Ensure that TEER values are stable and within an acceptable range for your chosen cell line before starting permeability experiments.[21][23] 2. Use Paracellular Markers: Assess the permeability of a low-permeability marker (e.g., lucifer yellow or FITC-dextran) to confirm the tightness of the cell monolayer. |
| Species Differences: Using animal-derived cells may not accurately predict permeability in humans. | Whenever possible, use human-derived cells, such as primary human brain microvascular endothelial cells or induced pluripotent stem cell (iPSC)-derived brain endothelial-like cells.[24] |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using a Transwell Model
This protocol outlines a general procedure for assessing the permeability of an SSTR4 agonist across a cell-based in vitro BBB model.
Materials:
-
Transwell inserts (e.g., 24-well format with 0.4 µm pore size)
-
Brain microvascular endothelial cells (e.g., hCMEC/D3)
-
Cell culture medium and supplements
-
Test compound (SSTR4 agonist) and a low-permeability marker (e.g., Lucifer Yellow)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Analytical instrumentation (e.g., LC-MS/MS, fluorescence plate reader)
Methodology:
-
Cell Seeding: Seed the endothelial cells onto the apical side of the Transwell inserts at a high density.
-
Cell Culture: Culture the cells until they form a confluent monolayer. For co-culture models, astrocytes and pericytes can be seeded on the basolateral side of the insert or the bottom of the well.
-
Barrier Integrity Check: Measure the TEER of the cell monolayers to ensure the formation of tight junctions. The TEER should reach a stable plateau before the experiment.
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed assay buffer.
-
Add the test compound and the low-permeability marker to the apical (donor) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) chamber.
-
Replace the volume of the removed sample with fresh assay buffer.
-
-
Sample Analysis: Analyze the concentration of the test compound and the marker in the samples using an appropriate analytical method.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
-
Data and Visualizations
Table 1: Physicochemical Properties Associated with Improved CNS Penetration
| Property | Desirable Range | Rationale |
| Molecular Weight (MW) | < 400-500 Da | Smaller molecules are more likely to diffuse across the BBB.[6] |
| cLogP | 1 - 4 | A balance is needed; too low is too polar, too high increases non-specific binding.[25] |
| cLogD (pH 7.4) | 1 - 4 | Represents lipophilicity at physiological pH, which is more relevant than LogP for ionizable compounds.[25] |
| Topological Polar Surface Area (TPSA) | < 60-90 Ų | Lower PSA facilitates crossing the lipid membranes of the BBB.[25] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Fewer HBDs reduce the desolvation penalty upon entering the BBB.[8][25] |
| pKa (most basic center) | < 8-9 | A lower basicity reduces the likelihood of being a P-gp substrate.[7] |
Diagrams
References
- 1. Somatostatin Receptor Subtype 4 Agonists for Potential Treatment of Alzheimer’s Disease and Other Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Somatostatin Receptor-4 Agonist SM-I-26 Mitigates Lipopolysaccharide-Induced Inflammatory Gene Expression in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Role of P-glycoprotein in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selecting good 'drug-like' properties to optimize small molecule blood-brain barrier penetration [sciencex.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
- 9. Somatostatin receptor subtype-4 agonist NNC 26-9100 mitigates the effect of soluble Aβ42 oligomers via a metalloproteinase-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Somatostatin receptor subtype-4 agonist NNC 26-9100 decreases extracellular and intracellular Aβ1-42 trimers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genecards.org [genecards.org]
- 13. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Somatostatin receptor 4 - Wikipedia [en.wikipedia.org]
- 15. ovid.com [ovid.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Methods for estimation of brain active site concentration of drugs and other chemicals [internal-frontiersin.org]
- 18. How is drug distribution in the brain measured? [synapse.patsnap.com]
- 19. PET Studies on P-Glycoprotein Function in the Blood-Brain Barrier: How it Affects Uptake and Binding of Drugs within the CNS - ProQuest [proquest.com]
- 20. Imaging Technologies for Cerebral Pharmacokinetic Studies: Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Towards Novel Biomimetic In Vitro Models of the Blood–Brain Barrier for Drug Permeability Evaluation [mdpi.com]
- 22. Inventing a new in vitro model for the blood brain barrier - Cellomatics Biosciences [cellomaticsbio.com]
- 23. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dovepress.com [dovepress.com]
- 25. Brain Penetration | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
improving the selectivity of SSTR4 agonist 5 for its target
Welcome to the technical support center for SSTR4 agonist 5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information for experiments involving this novel compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (also referred to as Compound 5) is a potent and orally active selective agonist for the somatostatin (B550006) receptor subtype 4 (SSTR4).[1][2][3][4] It has a reported EC50 of 0.228 nM and demonstrates good stability in human and rat liver microsomes.[1][2][3]
Q2: What are the primary signaling pathways activated by SSTR4?
A2: SSTR4 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[5] Upon activation by an agonist like Compound 5, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] There is also evidence that SSTR4 can signal through the PI3 kinase/AKT/PAK1 pathway, which is involved in cell migration.
Q3: Why is selectivity for SSTR4 important?
A3: The five somatostatin receptor subtypes (SSTR1-5) have distinct tissue expression patterns and physiological functions.[7][8] For instance, SSTR2 and SSTR5 are heavily involved in regulating hormone secretion, and agonists for these receptors are used to treat neuroendocrine tumors.[9] SSTR4, on the other hand, is a promising target for non-opioid pain relief due to its expression in the peripheral nervous system.[7][8] High selectivity for SSTR4 is crucial to minimize off-target effects, such as hormonal disturbances, that could arise from activating other SSTR subtypes.
Q4: What are the key structural features of ligands that confer selectivity for SSTR4?
A4: Structure-activity relationship (SAR) studies on various SSTR4 agonists have highlighted the importance of mimicking the essential pharmacophore of the native ligand, somatostatin-14. This includes presenting side chains that mimic Phe6, Trp8, and Lys9. Molecular modeling and dynamics simulations suggest that specific residues within the SSTR4 binding pocket, such as Thr215, are unique and can be exploited to enhance selectivity.[10] The design of novel scaffolds, including non-peptide mimetics and venom-derived peptides like consomatin Fj1, has also proven to be a successful strategy for achieving high selectivity.[7][8]
Troubleshooting Guide
Issue 1: High variability or low signal-to-noise ratio in the cAMP functional assay.
| Possible Cause | Troubleshooting Steps |
| Cell Health and Density | Ensure cells are healthy, not overgrown, and evenly plated. Perform a cell viability assay (e.g., Trypan Blue) before the experiment. Optimize cell seeding density to find the best assay window.[11] |
| Reagent Quality | Aliquot and store forskolin (B1673556) and this compound appropriately to avoid degradation from repeated freeze-thaw cycles. Confirm the activity of your forskolin stock. |
| Assay Conditions | Optimize the incubation time for both agonist and forskolin stimulation. Ensure the lysis buffer is effective and that the assay temperature is stable. |
| Instrument Settings | Check that the plate reader's settings (e.g., gain, filters) are optimized for the specific cAMP assay kit being used. |
Issue 2: Discrepancy between binding affinity (Ki) and functional potency (EC50).
| Possible Cause | Troubleshooting Steps |
| Assay Conditions | The buffers and conditions for binding and functional assays are different. For example, GTPγS binding assays require GDP, which is not present in radioligand binding assays.[12] This can affect the conformational state of the receptor and ligand affinity. |
| Receptor Reserve | In a functional assay with high receptor expression, a maximal response may be achieved when only a fraction of receptors are occupied. This can lead to an EC50 value that is lower (more potent) than the Ki value. |
| Biased Agonism | The agonist may preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[12] This can result in different potency values depending on the functional assay being used. It is advisable to test the agonist in multiple pathway-specific assays. |
| Compound Stability | Verify the stability of this compound in the functional assay buffer over the time course of the experiment using a method like LC-MS. |
Issue 3: this compound shows activity at other SSTR subtypes at high concentrations.
| Possible Cause | Troubleshooting Steps |
| Inherent Cross-Reactivity | No agonist has perfect selectivity. At high enough concentrations, it may bind to and activate other related receptors. |
| Determine Selectivity Index | Quantify the selectivity by calculating the ratio of Ki or EC50 values for the off-target receptors versus SSTR4. This provides a quantitative measure of the compound's selectivity window. |
| Structure-Activity Relationship (SAR) Analysis | If available, test analogs of this compound to identify modifications that improve selectivity. Focus on moieties that interact with non-conserved residues among the SSTR subtypes. |
Quantitative Data Summary
The following tables present the pharmacological profile of this compound and a comparison with other known SSTR4 agonists.
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity over SSTR4 (Fold) |
| SSTR4 | 0.5 | 0.228 | 1 |
| SSTR1 | 250 | 450 | > 800 |
| SSTR2 | >1000 | >1000 | > 4000 |
| SSTR3 | >1000 | >1000 | > 4000 |
| SSTR5 | 800 | >1000 | > 3500 |
Note: Data for Ki and selectivity are representative values based on the profiles of other selective SSTR4 agonists and are intended for illustrative purposes.
Table 2: Comparative Activity of Selective SSTR4 Agonists
| Compound | Type | SSTR4 Potency (EC50, nM) | Key Features |
| This compound | Small Molecule | 0.228 | Orally active, good microsomal stability.[1][2][3] |
| J-2156 | Small Molecule | ~1-5 | High selectivity (~300-fold) over other SSTRs.[13] |
| Consomatin Fj1 | Peptide | 22 | Venom-derived peptide with high selectivity over other SSTRs.[7][8] |
| TT-232 | Peptide | ~370 | Lower potency and selectivity compared to newer agonists.[7] |
Experimental Protocols
Radioligand Binding Assay for SSTR Subtype Selectivity
Objective: To determine the binding affinity (Ki) of this compound for SSTR1-5.
Methodology:
-
Membrane Preparation: Use cell membranes from CHO-K1 or HEK293 cells stably expressing each of the five human SSTR subtypes.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Radioligand: Use [125I-Tyr11]-Somatostatin-14 as the radioligand.
-
Procedure: a. In a 96-well plate, add 50 µL of assay buffer, 50 µL of competing ligand (this compound, serially diluted), and 50 µL of radioligand (at a final concentration near its Kd). b. Add 50 µL of the respective SSTR-expressing membrane preparation (5-20 µg protein/well). c. Incubate for 60-90 minutes at room temperature. d. Terminate the reaction by rapid filtration through a GF/C filter plate, followed by washing with ice-cold wash buffer (50 mM HEPES, pH 7.4). e. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of agonist 5 that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Stimulated cAMP Accumulation Assay
Objective: To measure the functional potency (EC50) of this compound.
Methodology:
-
Cell Culture: Seed CHO-K1 cells stably expressing human SSTR4 into 384-well plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer containing a phosphodiesterase inhibitor like IBMX.
-
Procedure: a. Aspirate the culture medium and pre-incubate the cells with the diluted this compound for 15-30 minutes at 37°C. b. Add forskolin (a potent adenylyl cyclase activator) to a final concentration of 1-10 µM to all wells (except for the negative control) and incubate for another 15-30 minutes at 37°C. c. Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the log concentration of this compound. Fit the data using a four-parameter logistic equation to determine the EC50 (concentration for 50% of maximal inhibition) and Emax (maximal effect).
Visualizations
Caption: Canonical SSTR4 signaling pathway via Gαi/o protein coupling.
Caption: Workflow for determining the selectivity of this compound.
Caption: Logical diagram for troubleshooting functional assay results.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.com [targetmol.com]
- 4. Neurological Disease (Inhibitors Agonists Modulators Antagonists) | MedChemExpress [medchemexpress.eu]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. SSTR4 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Exploring key features of selectivity in somatostatin receptors through molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Somatostatin Receptor-4 Agonist J-2156 Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Analgesic Potential of SSTR4 Agonists: A Comparative In Vivo Analysis
The somatostatin (B550006) receptor subtype 4 (SSTR4) has emerged as a promising, non-opioid target for the development of novel analgesics.[1][2][3] Activation of SSTR4, a G protein-coupled receptor, is associated with anti-inflammatory and anti-nociceptive effects, offering a potential therapeutic avenue for various pain conditions, including neuropathic and inflammatory pain.[4][5] This guide provides a comparative analysis of the in vivo analgesic effects of selective SSTR4 agonists, with a focus on validating their efficacy through established preclinical models. While a specific "SSTR4 agonist 5" was not identified in the literature, this guide will compare the performance of several well-characterized SSTR4 agonists to provide a benchmark for researchers in the field.
Comparative Efficacy of SSTR4 Agonists in Preclinical Pain Models
The analgesic efficacy of SSTR4 agonists has been demonstrated in various rodent models of pain. The following table summarizes the in vivo performance of representative SSTR4 agonists, offering a comparative look at their potency and effectiveness.
| Compound | Animal Model | Pain Type | Route of Administration | Effective Dose | Observed Analgesic Effect | Reference |
| J-2156 | Rat | Neuropathic (Sciatic Nerve Ligation) | Intraperitoneal (i.p.) | 10-100 µg/kg | Potent and dose-dependent reversal of mechanical hyperalgesia.[5][6] | [5][6] |
| TT-232 | Rat | Neuropathic (Sciatic Nerve Ligation) | Intraperitoneal (i.p.) | 10-100 µg/kg | Reversed mechanical hyperalgesia.[5] | [5] |
| Consomatin Fj1 | Mouse | Postoperative Pain | Peripheral administration | Not specified | Provided analgesia in a postoperative pain model.[1][2][3] | [1][2][3] |
| Consomatin Fj1 | Mouse | Neuropathic Pain | Peripheral administration | Not specified | Provided analgesia in a neuropathic pain model.[1][2][3] | [1][2][3] |
| Novel Pyrrolo-pyrimidine Compounds (C1 & C2) | Mouse | Neuropathic (Partial Sciatic Nerve Ligation) | Oral | 500 µg/kg | Significantly reduced mechanical hyperalgesia.[5] | [5] |
| LY3556050 | Rat | Neuropathic & Bone Cancer Pain | Oral | Not specified in preclinical results | Reduced behavioral hyperalgesia.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo experiments cited in the evaluation of SSTR4 agonist-mediated analgesia.
Partial Sciatic Nerve Ligation (PSNL) Model of Neuropathic Pain
This model is used to induce chronic neuropathic pain, characterized by mechanical hyperalgesia.
-
Animal Preparation: Adult male mice or rats are anesthetized with an appropriate anesthetic agent.
-
Surgical Procedure: The common sciatic nerve is exposed at the level of the thigh. A tight ligation of approximately one-third to one-half of the diameter of the sciatic nerve is performed with a suture.
-
Wound Closure: The muscle and skin are closed in layers.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care.
-
Behavioral Testing: Mechanical hyperalgesia is typically assessed 7 days post-surgery using von Frey filaments to measure the paw withdrawal threshold. A significant decrease in the withdrawal threshold in the operated limb compared to the contralateral limb indicates the development of neuropathic pain.[5]
Postoperative Pain Model
This model mimics the pain experienced by patients after surgery.
-
Animal Preparation: Mice are anesthetized.
-
Incision: A surgical incision is made through the skin and fascia of the plantar surface of the hind paw.
-
Wound Closure: The skin is sutured.
-
Behavioral Assessment: Pain behavior is assessed at various time points post-incision. This can include measuring mechanical allodynia with von Frey filaments or assessing spontaneous pain behaviors.
Signaling Pathways and Experimental Workflow
SSTR4 Signaling Pathway
Activation of the SSTR4 receptor by an agonist initiates a cascade of intracellular events that ultimately lead to an analgesic effect. The receptor is coupled to inhibitory G proteins (Gαi/o).[1] This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[8] Furthermore, the Gβγ subunit of the G protein can directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuron, which reduces neuronal excitability.[1][2] SSTR4 activation can also inhibit voltage-sensitive calcium channels, further dampening neuronal signaling.[4] There is also evidence suggesting heterodimerization and synergistic function with the δ-opioid receptor.[8]
Caption: SSTR4 agonist activation of the Gαi/o pathway leading to analgesia.
In Vivo Analgesic Validation Workflow
The process of validating the analgesic effects of a novel SSTR4 agonist in vivo follows a structured workflow, from compound administration to the assessment of pain-related behaviors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Neurons Expressing the Novel Analgesic Drug Target Somatostatin Receptor 4 in Mouse and Human Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 8. δ-opioid receptor and somatostatin receptor-4 heterodimerization: possible implications in modulation of pain associated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing SSTR4 agonist 5 efficacy to other SSTR4 agonists
A Comparative Guide to the Efficacy of SSTR4 Agonists
For Researchers, Scientists, and Drug Development Professionals
The somatostatin (B550006) receptor 4 (SSTR4) has emerged as a promising therapeutic target, particularly for the treatment of pain, due to its expression in sensory neurons.[1][2] Activation of SSTR4 is associated with analgesic effects, making the development of potent and selective SSTR4 agonists a key area of research.[2][3] This guide provides an objective comparison of the efficacy of several notable SSTR4 agonists, supported by experimental data from in vitro and in vivo studies.
Quantitative Comparison of SSTR4 Agonist Efficacy
The following tables summarize the in vitro and in vivo efficacy of prominent SSTR4 agonists. The data has been compiled from various studies to provide a comparative overview.
Table 1: In Vitro Efficacy of SSTR4 Agonists
| Agonist | Assay Type | Cell Line | Parameter | Value (nM) | Reference(s) |
| Consomatin Fj1 | G-protein Dissociation | HEK293 | EC50 | 6.0 | [1][2] |
| β-arrestin Recruitment | - | EC50 | 22 | [2] | |
| J-2156 | cAMP Inhibition | CHO-K1 | IC50 | 0.05 (human) | [4] |
| IC50 | 0.07 (rat) | [4] | |||
| NNC 26-9100 | cAMP Inhibition | - | EC50 | 2 | [5][6] |
| Ki | 6 | [5] | |||
| TT-232 | cAMP Inhibition | CHO | EC50 | 371.6 | [7][8][9] |
| Veldoreotide | G-protein Signaling | HEK293 | Emax | 99.5% | [10] |
Table 2: In Vivo Analgesic Efficacy of SSTR4 Agonists in Rodent Pain Models
| Agonist | Pain Model | Species | Route of Administration | Effective Dose | Analgesic Effect | Reference(s) |
| Consomatin Fj1 | Spared Nerve Injury (SNI) | Mouse | Intraperitoneal (i.p.) | 0.5 - 5 mg/kg | Reduced mechanical hypersensitivity | [11][12] |
| J-2156 | Sciatic Nerve Ligation | Rat | Intraperitoneal (i.p.) | 1 - 100 µg/kg | Inhibition of mechanical hyperalgesia | [13] |
| Breast Cancer-Induced Bone Pain | Rat | Intraperitoneal (i.p.) | ED50 = 3.7 mg/kg (allodynia) | Reversal of pain-like behaviors | [14] | |
| Chronic Low Back Pain | Rat | Intraperitoneal (i.p.) | 3 - 30 mg/kg | Alleviation of primary and secondary hyperalgesia | [15] | |
| TT-232 | Streptozotocin-Induced Neuropathy | Rat | Intraperitoneal (i.p.) | 10 - 100 µg/kg | Inhibition of mechanical allodynia | [3] |
| Formalin-Induced Pain | Rat | Intraperitoneal (i.p.) | 80 µg/kg | Inhibition of nociceptive behavior | [3] |
Signaling Pathways and Experimental Workflows
SSTR4 Signaling Pathway
Activation of the G-protein coupled receptor SSTR4 by an agonist initiates a signaling cascade primarily through the Gi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream effects include the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which collectively contribute to the reduction of neuronal excitability and analgesic effects.
Experimental Workflow: In Vitro Agonist Efficacy Testing
A typical workflow for assessing the in vitro efficacy of SSTR4 agonists involves a series of assays to determine their potency and functional activity. This multi-assay approach provides a comprehensive profile of the agonist's interaction with the receptor.
Detailed Experimental Methodologies
cAMP Inhibition Assay (HTRF)
This assay measures the ability of an SSTR4 agonist to inhibit the production of cyclic AMP (cAMP), typically stimulated by forskolin (B1673556).
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human SSTR4 are cultured in appropriate media.
-
Assay Procedure:
-
Cells are harvested and resuspended in assay buffer.
-
A serial dilution of the test agonist is prepared.
-
Cells, agonist, and a fixed concentration of forskolin are added to a 384-well plate.
-
The plate is incubated to allow for cAMP production.
-
HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) are added.
-
After a further incubation period, the plate is read on an HTRF-compatible reader.
-
-
Data Analysis: The ratio of fluorescence at 665 nm to 620 nm is calculated and used to determine the concentration of cAMP. The IC50 value, representing the concentration of agonist that inhibits 50% of the forskolin-stimulated cAMP production, is determined by fitting the data to a four-parameter logistic equation.
[³⁵S]GTPγS Binding Assay (Scintillation Proximity Assay - SPA)
This functional assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the SSTR4.
-
Membrane Preparation: Membranes are prepared from cells overexpressing SSTR4.
-
Assay Procedure:
-
Cell membranes, [³⁵S]GTPγS, and varying concentrations of the agonist are incubated in a 96-well plate.
-
Wheat germ agglutinin (WGA)-coated SPA beads are added to each well.
-
The plate is incubated to allow the membranes to bind to the beads.
-
The plate is centrifuged and read in a scintillation counter.
-
-
Data Analysis: The amount of [³⁵S]GTPγS bound is proportional to the scintillation count. The EC50 value, the concentration of agonist that produces 50% of the maximal response, is calculated.
β-Arrestin Recruitment Assay (PathHunter)
This assay quantifies the recruitment of β-arrestin to the SSTR4 upon agonist binding, which is a key event in receptor desensitization and internalization.
-
Cell Line: A cell line engineered to co-express SSTR4 fused to a ProLink tag and β-arrestin fused to an Enzyme Acceptor tag is used.
-
Assay Procedure:
-
Cells are plated in a 384-well plate and incubated overnight.
-
A serial dilution of the agonist is added to the cells.
-
The plate is incubated to allow for β-arrestin recruitment.
-
Detection reagents are added, and the resulting chemiluminescent signal is measured.
-
-
Data Analysis: The intensity of the chemiluminescent signal is proportional to the extent of β-arrestin recruitment. The EC50 value is determined from the dose-response curve.
In Vivo Spared Nerve Injury (SNI) Model
This is a widely used model of neuropathic pain to assess the analgesic effects of test compounds.
-
Surgical Procedure:
-
Mice are anesthetized.
-
The sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed in one hind limb.
-
The common peroneal and tibial nerves are ligated and transected, leaving the sural nerve intact.[7]
-
-
Behavioral Testing:
-
Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments.
-
A baseline measurement of the paw withdrawal threshold is taken before surgery.
-
Following surgery and a recovery period, the test agonist or vehicle is administered.
-
Paw withdrawal thresholds are measured at various time points after drug administration to determine the analgesic effect.[11]
-
-
Data Analysis: The paw withdrawal threshold in grams is recorded. A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.
References
- 1. Consomatin Fj1 | SSTR4 agonist | Probechem Biochemicals [probechem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Analgesic effect of TT-232, a heptapeptide somatostatin analogue, in acute pain models of the rat and the mouse and in streptozotocin-induced diabetic mechanical allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. The heptapeptide somatostatin analogue TT-232 exerts analgesic and anti-inflammatory actions via SST4 receptor activation: In silico, in vitro and in vivo evidence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Analgesic effects of the somatostatin sst4 receptor selective agonist J-2156 in acute and chronic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Somatostatin Receptor-4 Agonist J-2156 Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of SSTR4 Agonists in Neuropathic Pain Models: J-2156 Versus a Clinical Candidate
For researchers, scientists, and drug development professionals, the quest for effective analgesics for neuropathic pain remains a significant challenge. The somatostatin (B550006) receptor subtype 4 (SSTR4) has emerged as a promising therapeutic target due to its role in modulating nociceptive signaling. This guide provides a detailed comparison of two key SSTR4 agonists: the well-established preclinical tool compound J-2156 and the clinical trial candidate LY3556050, offering insights into their performance in neuropathic pain models.
This comparison synthesizes available experimental data to highlight the distinct profiles of a widely used research compound and a molecule that has progressed into clinical development for diabetic peripheral neuropathic pain.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo characteristics of J-2156 and LY3556050 based on available data.
Table 1: In Vitro Receptor Binding and Potency
| Parameter | J-2156 | LY3556050 |
| Target | Somatostatin Receptor Subtype 4 (SSTR4) | Somatostatin Receptor Subtype 4 (SSTR4) |
| Receptor Affinity (Ki) | ~1.2 nM (human SSTR4) | Potent SSTR4 agonist |
| Functional Potency (EC50) | 92 nM (G-protein activation) | Data not publicly available |
| Selectivity | >400-fold selective over other human somatostatin receptor subtypes (sst1, sst2, sst3, sst5) | Selective for SSTR4 |
Table 2: Efficacy in Preclinical Neuropathic Pain Models
| Neuropathic Pain Model | J-2156 | LY3556050 |
| Sciatic Nerve Ligation (Rats) | Inhibition of mechanical hyperalgesia | Preclinical data in neuropathic pain models mentioned but specific data not detailed[1] |
| Streptozotocin-Induced Diabetic Neuropathy (Rats) | Alleviation of hindpaw hypersensitivity.[2] | Not explicitly detailed in preclinical context, but the primary target for clinical trials[3][4] |
| Partial Sciatic Nerve Ligation (Mice) | Potent and dose-dependent analgesic effects (10–100 µg/kg i.p.)[5] | Data not available |
Table 3: Clinical Trial Data in Neuropathic Pain
| Clinical Trial Phase | J-2156 | LY3556050 |
| Phase 2 (Diabetic Peripheral Neuropathic Pain) | Not applicable | Statistically significant improvement in mean change in Average Pain Intensity (API) from baseline at Week 8 vs placebo.[3] Effective dose was 600 mg BID.[3] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the SSTR4 signaling pathway and a typical experimental workflow in a neuropathic pain model.
Figure 1: SSTR4 Signaling Pathway in Nociceptive Neurons.
Figure 2: Experimental Workflow for SSTR4 Agonist Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the evaluation of SSTR4 agonists in neuropathic pain models.
Neuropathic Pain Model: Partial Sciatic Nerve Ligation (PSNL) in Mice
This model is used to induce traumatic mononeuropathic pain.
-
Animals: Adult male mice are used.
-
Surgical Procedure:
-
Animals are anesthetized.
-
The common sciatic nerve is exposed at the level of the thigh.
-
A partial, tight ligation of the nerve is performed, typically involving about one-third to one-half of the nerve diameter.
-
The muscle and skin are then sutured.
-
-
Post-operative Care: Animals are monitored for recovery and signs of distress.
-
Behavioral Testing: Mechanical hyperalgesia is assessed at baseline and at various time points post-surgery.
Neuropathic Pain Model: Streptozotocin (STZ)-Induced Diabetic Neuropathy in Rats
This model mimics the painful diabetic neuropathy seen in humans.
-
Animals: Adult male rats are used.
-
Induction of Diabetes:
-
A single intraperitoneal (i.p.) injection of streptozotocin (STZ), dissolved in citrate (B86180) buffer, is administered.
-
Control animals receive an injection of the vehicle.
-
Blood glucose levels are monitored to confirm the induction of diabetes.
-
-
Development of Neuropathy: Painful neuropathy typically develops over several weeks.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments.
Behavioral Assessment of Mechanical Allodynia/Hyperalgesia: Von Frey Test
This test measures the withdrawal threshold to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments with varying bending forces.
-
Procedure:
-
Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate.
-
The von Frey filaments are applied to the plantar surface of the hind paw.
-
The filament that causes a brisk withdrawal of the paw is recorded as the paw withdrawal threshold (PWT).
-
The "up-down" method is often used to determine the 50% withdrawal threshold.
-
Drug Administration
-
J-2156: Typically administered intraperitoneally (i.p.) at doses ranging from 10 to 100 µg/kg in preclinical models.[5]
-
LY3556050: Administered orally in clinical trials, with doses titrated up to 600 mg twice daily (BID).[3]
Discussion and Conclusion
J-2156 has been instrumental as a research tool, demonstrating the therapeutic potential of SSTR4 agonism in a variety of rodent models of neuropathic pain.[2] Its high selectivity and efficacy in these preclinical settings have paved the way for the development of clinical candidates.
LY3556050 represents the clinical translation of the SSTR4 agonist concept. The positive results from the Phase 2 clinical trial in patients with diabetic peripheral neuropathic pain are a significant milestone, suggesting that the analgesic effects observed in preclinical models with compounds like J-2156 can be replicated in a human population.[3]
While a direct head-to-head preclinical comparison between J-2156 and LY3556050 is not publicly available, the collective data provide a strong rationale for the continued investigation of SSTR4 agonists as a novel class of non-opioid analgesics for neuropathic pain. Future research should focus on elucidating the long-term efficacy and safety profiles of these compounds and exploring their potential in other chronic pain conditions. The journey from a preclinical tool like J-2156 to a clinical candidate such as LY3556050 exemplifies the challenging but promising path of modern drug discovery.
References
- 1. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 2. J-2156, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 4. LY3556050 for Diabetic Peripheral Neuropathic Pain · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SSTR4 Agonists: SSTR4 Agonist 5 vs. LY3556050
For Researchers, Scientists, and Drug Development Professionals
The somatostatin (B550006) receptor 4 (SSTR4) has emerged as a promising non-opioid target for the treatment of pain.[1] As a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and on sensory neurons, its activation leads to analgesic effects. This guide provides a comparative analysis of two novel SSTR4 agonists: SSTR4 agonist 5, a preclinical candidate with promising potency and pharmacokinetic properties, and LY3556050, a clinical-stage compound that has been evaluated for various chronic pain conditions.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and LY3556050 to facilitate a direct comparison of their pharmacological profiles.
Table 1: In Vitro Potency and Efficacy
| Parameter | This compound | LY3556050 |
| Target | Somatostatin Receptor 4 (SSTR4) | Somatostatin Receptor 4 (SSTR4) |
| Assay Type | cAMP Assay | Described as a "selective and potent SSTR4 agonist"[2][3] |
| Cell Line | Flp-In-CHO stable cells[4] | Not specified |
| Potency (EC50) | 0.228 nM[4] | Data not publicly available |
Table 2: Preclinical Pharmacokinetics
| Parameter | This compound | LY3556050 |
| Species | Rat[4] | Data not publicly available |
| Route of Administration | Oral (p.o.)[4] | Oral (p.o.)[2][3] |
| Oral Bioavailability | 43.93%[4] | Data not publicly available |
| Half-life (t1/2) | 1.5 hours[4] | Data not publicly available |
Table 3: Metabolic Stability
| Parameter | This compound | LY3556050 |
| System | Human and Rat Liver Microsomes[5] | Data not publicly available |
| Half-life (t1/2) | > 186.4 minutes[5] | Data not publicly available |
Table 4: In Vivo Efficacy in Preclinical Pain Models
| Model | This compound | LY3556050 |
| Chronic Compression Injury (Rat) | Dose-dependently inhibited mechanical hyperalgesia (30 and 100 mg/kg p.o.)[4] | Nonclinical studies have shown efficacy in models of neuropathic and bone cancer pain[2] |
Table 5: Clinical Efficacy and Safety of LY3556050
| Indication | Outcome | Common Adverse Events (≥15% in any group) |
| Diabetic Peripheral Neuropathic Pain (Phase 2) | 600 mg BID was superior to placebo in improving average pain intensity at Week 8.[3] | Diarrhea, constipation, nausea, increased anion gap.[3] |
| Osteoarthritis of the Knee (Phase 2) | Not superior to placebo in relieving pain at Week 8.[2] | Constipation, nausea, dizziness, fatigue, headache.[2] |
| Chronic Low Back Pain (Phase 2) | Not superior to placebo in relieving pain at Week 8.[2] | Constipation, nausea, dizziness, fatigue, headache.[2] |
Signaling Pathway and Experimental Workflows
SSTR4 Signaling Pathway
SSTR4 is a member of the Gi/o protein-coupled receptor family. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunits can modulate various downstream effectors, including inwardly rectifying potassium channels (GIRKs), contributing to neuronal hyperpolarization and reduced excitability.
Figure 1. Simplified SSTR4 signaling pathway.
Experimental Workflow: In Vitro Potency Assessment
The potency of SSTR4 agonists is commonly determined using a cAMP accumulation assay in a recombinant cell line overexpressing the human SSTR4.
Figure 2. General workflow for a cAMP-based potency assay.
Experimental Protocols
Radioligand Binding Assay for SSTR4 Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the SSTR4 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human SSTR4 receptor.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and protease inhibitors) is used.
-
Radioligand: A radiolabeled SSTR4 ligand (e.g., [125I]-labeled somatostatin analog) is used at a concentration near its Kd.
-
Competition Binding: Cell membranes are incubated with the radioligand and varying concentrations of the test compound.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay for Functional Potency
Objective: To measure the functional potency (EC50) of an SSTR4 agonist by quantifying its ability to inhibit adenylyl cyclase.
Methodology:
-
Cell Culture: CHO cells stably expressing the human SSTR4 receptor are cultured to confluence.
-
Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test agonist.
-
Adenylyl Cyclase Stimulation: Forskolin (a direct activator of adenylyl cyclase) is added to all wells (except the negative control) to stimulate cAMP production.
-
Incubation: The plate is incubated for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: A lysis buffer containing detection reagents (e.g., HTRF or AlphaScreen reagents) is added. These are competitive immunoassays where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.
-
Signal Measurement: The plate is read on a suitable plate reader to measure the assay signal, which is inversely proportional to the intracellular cAMP concentration.
-
Data Analysis: The data are normalized and plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 value is calculated.
In Vivo Model: Chronic Constriction Injury (CCI) for Neuropathic Pain
Objective: To evaluate the analgesic efficacy of an SSTR4 agonist in a rodent model of neuropathic pain.
Methodology:
-
Animal Model: The CCI model is induced in rats or mice by placing loose ligatures around the sciatic nerve. This procedure leads to the development of mechanical hyperalgesia and allodynia in the ipsilateral hind paw.
-
Compound Administration: After a period for pain behaviors to stabilize (e.g., 7-14 days post-surgery), animals are treated with the test compound (e.g., this compound) or vehicle, typically via oral gavage.
-
Behavioral Testing: Nociceptive thresholds are measured at baseline (pre-dose) and at various time points post-dose. Mechanical hyperalgesia is often assessed using the von Frey test, which measures the paw withdrawal threshold to a mechanical stimulus.
-
Data Analysis: The paw withdrawal thresholds are recorded, and the percentage of maximal possible effect (%MPE) or the change from baseline is calculated. Dose-response curves can be generated to determine the ED50 of the compound.
Conclusion
This compound and LY3556050 are both orally active SSTR4 agonists with potential for the treatment of pain. Based on the available data, this compound demonstrates high in vitro potency with a sub-nanomolar EC50 and favorable preclinical pharmacokinetic properties in rats, including good oral bioavailability and metabolic stability.
LY3556050 has advanced into clinical trials and has shown efficacy in treating diabetic peripheral neuropathic pain.[3] However, it did not meet its primary endpoints in studies for osteoarthritis and chronic low back pain.[2] A significant gap in the publicly available information for LY3556050 is the lack of specific preclinical quantitative data on its potency, selectivity, and pharmacokinetics, which makes a direct preclinical comparison with this compound challenging.
The differing clinical outcomes for LY3556050 in various pain indications suggest that the role of SSTR4 may be more prominent in certain pain etiologies. Further research and disclosure of preclinical data for clinical candidates like LY3556050 will be crucial for the scientific community to fully understand the therapeutic potential and structure-activity relationships of SSTR4 agonists.
References
- 1. The Somatostatin Receptor-4 Agonist J-2156 Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 3. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
validating the selectivity of SSTR4 agonist 5 against other SSTR subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the somatostatin (B550006) receptor subtype 4 (SSTR4) agonist, designated as Compound 5, against other SSTR subtypes. Due to the limited availability of public data on the complete selectivity profile of Compound 5, this document outlines the established methodologies and the expected data presentation for such a validation, drawing parallels with known selective SSTR4 agonists.
Introduction to SSTR4 Agonist 5
This compound (Compound 5) is identified as an orally active agonist of the somatostatin receptor 4 (SSTR4) with a reported EC50 of 0.228 nM[1]. It belongs to a class of 3-aza-bicyclo[3.1.0]hexane-6-carboxamide derivatives. While the high potency at SSTR4 is established, a comprehensive, publicly available dataset quantifying its binding affinity and functional activity across all five somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, and SSTR5) is not readily accessible. This guide will, therefore, focus on the standard procedures for validating such selectivity.
Somatostatin receptors are a family of five G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of the hormone somatostatin.[2][3] Developing subtype-selective agonists is a key objective in drug discovery to achieve targeted therapeutic effects while minimizing off-target side effects. SSTR4, in particular, has emerged as a promising target for the treatment of pain and inflammation.[2][4]
Quantitative Analysis of Receptor Selectivity
To validate the selectivity of an SSTR4 agonist like Compound 5, two primary types of in vitro assays are typically employed: radioligand binding assays to determine binding affinity (Ki) and functional assays to measure agonist potency (EC50). The data from these assays are crucial for establishing a comprehensive selectivity profile.
Binding Affinity (Ki)
Radioligand competition binding assays are the gold standard for determining the binding affinity of a test compound to a receptor. In this assay, cell membranes expressing a specific SSTR subtype are incubated with a radiolabeled ligand and varying concentrations of the unlabeled test compound (e.g., Compound 5). The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.
Table 1: Hypothetical Binding Affinity Profile of this compound
| Receptor Subtype | Ki (nM) | Fold Selectivity vs. SSTR4 |
| SSTR1 | >1000 | >4386 |
| SSTR2 | >1000 | >4386 |
| SSTR3 | >1000 | >4386 |
| SSTR4 | 0.228 | 1 |
| SSTR5 | >1000 | >4386 |
Note: The Ki value for SSTR4 is presented as the reported EC50 value for illustrative purposes. The values for other subtypes are hypothetical and represent a desirable high selectivity profile.
Functional Potency (EC50)
Functional assays measure the biological response initiated by the agonist binding to the receptor. For SSTRs, which are primarily Gi/o-coupled receptors, a common functional assay is the measurement of adenylyl cyclase inhibition, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. The half-maximal effective concentration (EC50) is the concentration of the agonist that produces 50% of the maximal response.
Table 2: Functional Potency Profile of this compound
| Receptor Subtype | EC50 (nM) | Fold Selectivity vs. SSTR4 |
| SSTR1 | >1000 | >4386 |
| SSTR2 | >1000 | >4386 |
| SSTR3 | >1000 | >4386 |
| SSTR4 | 0.228 [1] | 1 |
| SSTR5 | >1000 | >4386 |
Note: The EC50 value for SSTR4 is as reported. The values for other subtypes are hypothetical and represent a desirable high selectivity profile.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and reproducible data.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for each of the five human SSTR subtypes.
Materials:
-
Cell membranes from stable cell lines (e.g., CHO-K1, HEK293) individually expressing one of the five human SSTR subtypes.
-
Radioligand specific for each SSTR subtype (e.g., [¹²⁵I]-SRIF-14 or a subtype-selective radiolabeled antagonist).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and a range of concentrations of this compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at 25°C).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled reference ligand.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional potency (EC50) of this compound at each of the five human SSTR subtypes.
Materials:
-
Stable cell lines (e.g., CHO-K1, HEK293) individually expressing one of the five human SSTR subtypes.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Seed the cells in a multi-well plate and grow to the desired confluency.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes at 37°C).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate concentration-response curves and determine the EC50 values using non-linear regression.
Signaling Pathways and Experimental Workflow
SSTR Signaling Pathway
Somatostatin receptors primarily couple to inhibitory G proteins (Gi/o). Upon agonist binding, the G protein is activated, leading to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gβγ subunits can modulate other effectors, such as ion channels.
Caption: Canonical SSTR4 signaling pathway.
Experimental Workflow for Selectivity Validation
The validation of this compound's selectivity involves a systematic workflow, starting from cell line preparation to data analysis.
Caption: Workflow for SSTR4 agonist selectivity validation.
Conclusion
Validating the selectivity of this compound is paramount to understanding its therapeutic potential and predicting its side-effect profile. While the high potency of Compound 5 at SSTR4 is promising, a comprehensive evaluation across all SSTR subtypes through rigorous binding and functional assays is necessary. The methodologies and data presentation formats outlined in this guide provide a framework for the objective comparison of Compound 5's performance against other SSTR subtypes, which is essential for its continued development as a selective SSTR4 agonist. Further disclosure of the complete selectivity data for Compound 5 will be critical for the research and drug development community.
References
Comparative Analysis of SSTR4 Agonist Activity Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the activity of key Somatostatin (B550006) Receptor Type 4 (SSTR4) agonists in various cell line models. The data presented herein offers an objective comparison of the performance of these compounds, supported by detailed experimental protocols and signaling pathway visualizations, to aid in the selection and development of SSTR4-targeted therapeutics.
Introduction to SSTR4 Agonists
The Somatostatin Receptor Type 4 (SSTR4) is a G-protein coupled receptor (GPCR) that has emerged as a promising therapeutic target for a range of conditions, including pain and inflammation.[1] Agonists of this receptor mimic the action of the endogenous ligand somatostatin, initiating a signaling cascade that can modulate cellular functions. This guide focuses on the comparative activity of several well-characterized SSTR4 agonists: the peptide analog TT-232 , and the small molecules J-2156 and NNC 26-9100 .
Quantitative Comparison of Agonist Activity
The potency and efficacy of SSTR4 agonists are critical parameters in their evaluation. The following tables summarize the in vitro activity of TT-232, J-2156, and NNC 26-9100 in different cell lines, primarily utilizing assays that measure G-protein activation or downstream signaling events.
Table 1: Agonist Activity of TT-232
| Cell Line | Assay Type | Parameter | Value | Reference |
| SSTR4-expressing CHO cells | Forskolin-stimulated cAMP accumulation | EC50 | 371.6 ± 58.03 nM | [2] |
| SSTR4-expressing CHO cells | Forskolin-stimulated cAMP accumulation | Emax | 78.63 ± 2.636 % | [2] |
| Various Human Tumor Cell Lines (e.g., MCF7, PC-3, P818, K-562) | Proliferation Assay | Antiproliferative Effect | Inhibition of cell proliferation by 87-98% | [3] |
Table 2: Agonist Activity of J-2156
| Cell Line | Assay Type | Parameter | Value | Reference |
| SSTR4-expressing CHO cells | [³⁵S]GTPγS Binding | EC50 | Not explicitly stated, but shown to be a full agonist | [4] |
| SSTR4-expressing CHO cells | cAMP Assay | Agonist Activity | Full agonist, similar to somatostatin-14 | [5] |
| SSTR4-expressing CHO cells | [³⁵S]GTPγS Binding | Agonist Activity | 2-3 times larger response than native somatostatin | [5] |
Table 3: Agonist Activity of NNC 26-9100
| Cell Line | Assay Type | Parameter | Value | Reference |
| SSTR4-expressing CHO cells | [³⁵S]GTPγS Binding | Agonist Activity | Full agonist | [4] |
| BV2 microglia cells | Cell Number Assay | Effect | Increased cell number | [6] |
| BV2 microglia cells | Aβ1-42 Uptake Assay | Effect | Increased phagocytosis of Aβ1-42 | [7] |
| BV2 microglia cells | Nitric Oxide Production Assay | Effect | Inhibition of nitric oxide production | [7] |
SSTR4 Signaling Pathway
Activation of SSTR4 by an agonist initiates a canonical Gαi/o-coupled signaling pathway. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This reduction in cAMP can influence a variety of downstream cellular processes. The following diagram illustrates this signaling cascade.
SSTR4 agonist-induced Gαi/o signaling pathway.
Experimental Protocols
Detailed methodologies for the key in vitro assays cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a receptor of interest.[9]
-
Membrane Preparation : Cells expressing the SSTR4 receptor are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an appropriate assay buffer and stored at -80°C.
-
Assay Reaction : In a microplate, membrane preparations are incubated with the SSTR4 agonist at various concentrations, GDP, and [³⁵S]GTPγS in an assay buffer.
-
Incubation : The reaction mixture is incubated, typically for 60 minutes at 30°C, to allow for the binding of [³⁵S]GTPγS to the activated Gα subunits.[4][10]
-
Termination and Filtration : The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS. The filters are then washed with cold buffer.
-
Detection : The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis : The specific binding of [³⁵S]GTPγS is plotted against the agonist concentration to determine the EC50 and Emax values.
cAMP Accumulation Assay
This assay quantifies the inhibition of adenylyl cyclase activity following the activation of a Gαi-coupled receptor like SSTR4.
-
Cell Culture and Plating : Cells expressing SSTR4 are seeded into a multi-well plate and cultured to an appropriate confluency.
-
Cell Stimulation : The cell culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (B1673556) (to stimulate adenylyl cyclase and raise basal cAMP levels).[2] The SSTR4 agonist is then added at various concentrations.
-
Incubation : The cells are incubated for a defined period (e.g., 30 minutes) at room temperature to allow for the modulation of intracellular cAMP levels.[11]
-
Cell Lysis and Detection : The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.[12]
-
Data Analysis : The measured cAMP levels are plotted against the agonist concentration to calculate the EC50 and Emax for the inhibition of forskolin-stimulated cAMP accumulation.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.
-
Cell Line : A specialized cell line is used, which co-expresses the SSTR4 receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).[13]
-
Agonist Stimulation : The cells are incubated with the SSTR4 agonist at various concentrations.
-
Enzyme Complementation : Agonist-induced recruitment of β-arrestin to the SSTR4 brings the two enzyme fragments into close proximity, leading to the formation of a functional enzyme.
-
Substrate Addition and Detection : A substrate for the reconstituted enzyme is added, which is converted into a detectable signal (e.g., chemiluminescence).[13]
-
Data Analysis : The signal intensity is plotted against the agonist concentration to determine the potency (EC50) and efficacy (Emax) of the agonist in inducing β-arrestin recruitment.
Experimental Workflow Visualization
The following diagram outlines the general workflow for characterizing an SSTR4 agonist in vitro.
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists [frontiersin.org]
- 5. Effects of the somatostatin receptor subtype 4 selective agonist J-2156 on sensory neuropeptide release and inflammatory reactions in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased Microglial Survival by NNC 26-9100: A Somatostatin Subtype-4 Selective Agonist - ProQuest [proquest.com]
- 7. NNC 26-9100 increases Aβ1-42 phagocytosis, inhibits nitric oxide production and decreases calcium in BV2 microglia cells | PLOS One [journals.plos.org]
- 8. Reassessment of SST4 Somatostatin Receptor Expression Using SST4-eGFP Knockin Mice and the Novel Rabbit Monoclonal Anti-Human SST4 Antibody 7H49L61 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SSTR4 Agonists: Consomatin Fj1 vs. J-2156
For researchers and professionals in drug development, the quest for selective and potent receptor modulators is paramount. This guide provides a detailed, data-driven comparison of two distinct somatostatin (B550006) receptor 4 (SSTR4) agonists: the venom-derived peptide consomatin Fj1 and the small molecule J-2156. This analysis is intended to inform research directions and drug discovery efforts targeting the SSTR4, a promising therapeutic target for non-opioid pain relief.
Introduction to the Contestants
Consomatin Fj1 is a potent and selective peptide agonist of the SSTR4, discovered through computational screening of venom gene datasets from marine cone snails.[1][2] It is a mimetic of the endogenous hormone somatostatin, featuring a minimized receptor binding motif that confers stability and target selectivity.[1] In contrast, J-2156 is a well-characterized, selective small molecule SSTR4 agonist that has been extensively used in preclinical studies to probe the therapeutic potential of SSTR4 activation.[3][4][5]
Quantitative Data Summary
The following tables summarize the available quantitative data for consomatin Fj1 and J-2156, facilitating a direct comparison of their in vitro and in vivo pharmacological properties.
Table 1: In Vitro Receptor Activity Profile
| Parameter | Consomatin Fj1 | J-2156 |
| Target | Human SSTR4 | Human SSTR4 |
| EC50 (SSTR4) | Not explicitly stated, but shows nM potency | Not explicitly stated |
| IC50 (SSTR4) | Not explicitly stated | 0.05 nM (human), 0.07 nM (rat)[4] |
| Ki (SSTR4) | Not explicitly stated | 1.2 nM (human)[4][6] |
| Selectivity | >173-fold selective for SSTR4 over SSTR1; no measurable activity at SSTR2, SSTR3, and SSTR5 at up to 100 µM | >400-fold selective for SSTR4 over other human SSTR subtypes[4][6] |
| Assay Type | G protein (GαoA) dissociation assay[7] | Radioligand binding assay[3][4] |
Table 2: In Vivo Efficacy in Pain Models
| Parameter | Consomatin Fj1 | J-2156 |
| Animal Model | Mouse models of postoperative and neuropathic pain[1] | Rat model of breast cancer-induced bone pain[3], rat model of painful diabetic neuropathy[8] |
| Effect | Analgesia (reversal of mechanical hypersensitivity)[1] | Alleviation of mechanical allodynia and hyperalgesia[3][8] |
| ED50 | Not explicitly stated | 3.7 mg/kg (mechanical allodynia), 8.0 mg/kg (mechanical hyperalgesia) in a bone cancer pain model[3] |
| Route of Administration | Intraperitoneal (i.p.)[7] | Intraperitoneal (i.p.)[3][8] |
Signaling Pathways and Experimental Workflow
Activation of SSTR4, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events. The diagrams below illustrate the canonical SSTR4 signaling pathway and a typical experimental workflow for characterizing SSTR4 agonists.
Caption: Canonical SSTR4 signaling cascade.
Caption: Workflow for SSTR4 agonist evaluation.
Caption: Framework for agonist comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize consomatin Fj1 and J-2156.
Radioligand Binding Assay (for J-2156)
This assay determines the affinity (Ki) and selectivity of a compound for a specific receptor.
-
Cell Lines: CHO-K1 cells stably expressing human somatostatin receptor subtypes 1-5 and rat SSTR4 are used.[3]
-
Radioligand: A radiolabeled ligand that binds to the receptor of interest (e.g., 125I-labeled somatostatin-14) is used.[3]
-
Procedure:
-
Cell membranes expressing the target receptor are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (J-2156).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a gamma counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
G protein Dissociation Assay (for Consomatin Fj1)
This functional assay measures the ability of an agonist to activate the G protein coupled to the receptor.
-
Principle: Agonist binding to the GPCR promotes the dissociation of the G protein heterotrimer (Gαβγ) into Gα and Gβγ subunits. This dissociation can be measured using various techniques, such as BRET (Bioluminescence Resonance Energy Transfer).
-
Procedure:
-
Cells co-expressing the SSTR4 receptor and a tagged G protein (e.g., GαoA) are used.[7]
-
The cells are treated with varying concentrations of the test compound (consomatin Fj1).
-
The level of G protein dissociation is measured by detecting the change in the BRET signal.
-
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
In Vivo Pain Models
These models are used to assess the analgesic efficacy of a compound in a living organism.
-
Postoperative Pain Model (for Consomatin Fj1):
-
A surgical incision is made on the plantar surface of the hind paw of a mouse.[7]
-
Mechanical hypersensitivity is measured using von Frey filaments at baseline and after administration of the test compound.
-
An increase in the paw withdrawal threshold indicates an analgesic effect.
-
-
Neuropathic Pain Model (for Consomatin Fj1):
-
Neuropathic pain is induced by nerve injury, for example, through spared nerve injury (SNI) surgery.[9]
-
Tactile sensory thresholds are measured using von Frey filaments to assess mechanical allodynia.
-
The ability of the test compound to reverse the decreased paw withdrawal threshold is evaluated.
-
-
Breast Cancer-Induced Bone Pain Model (for J-2156):
-
Cancer cells are injected into the tibia of a rat, leading to the development of bone pain.[3]
-
Mechanical allodynia and hyperalgesia are assessed using von Frey filaments and a pressure application meter, respectively.
-
The dose-dependent reversal of these pain behaviors by the test compound is measured.[3]
-
Concluding Remarks
Both consomatin Fj1 and J-2156 have demonstrated potent and selective agonism at the SSTR4, translating to analgesic effects in preclinical pain models. The key distinction lies in their molecular nature: consomatin Fj1 is a venom-derived peptide, while J-2156 is a small molecule. This difference has significant implications for their pharmacokinetic properties, such as oral bioavailability and blood-brain barrier penetration, which are critical considerations for drug development.
This head-to-head comparison, based on the currently available data, provides a valuable resource for researchers in the field. Further studies, including direct comparative experiments under identical conditions, are warranted to fully elucidate the relative therapeutic potential of these and other emerging SSTR4 agonists.
References
- 1. Cone snail venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Somatostatin Receptor-4 Agonist J-2156 Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. J 2156 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. J-2156, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Confirming On-Target Effects of SSTR4 Agonists with Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the on-target effects of selective somatostatin (B550006) receptor 4 (SSTR4) agonists. Due to the absence of a specified "SSTR4 agonist 5" in publicly available literature, this document will utilize two well-characterized selective SSTR4 agonists, J-2156 and NNC 26-9100 , as exemplary compounds. The principles and methodologies described herein are broadly applicable to other novel SSTR4 agonists.
Confirmation of on-target activity is a critical step in drug development, ensuring that the observed biological effects of a compound are mediated through its intended molecular target. This is typically achieved by demonstrating that a selective or pan-antagonist can competitively inhibit the agonist-induced response. In the context of SSTR4, while highly selective antagonists are not yet widely available, pan-somatostatin receptor antagonists like cyclosomatostatin can be employed to demonstrate that the agonist's effects are mediated through the somatostatin receptor family.
Quantitative Comparison of SSTR4 Agonists
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of the selective SSTR4 agonists J-2156 and NNC 26-9100, along with the pan-somatostatin receptor antagonist, cyclosomatostatin.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| J-2156 | human SSTR4 | 1.2 | [1] |
| human SSTR1 | 1.2 | [1] | |
| human SSTR2 | >5000 | [1] | |
| human SSTR3 | 1400 | [1] | |
| human SSTR5 | 540 | [1] | |
| NNC 26-9100 | human SSTR4 | 6 | [2][3] |
| Selectivity | >100-fold over other SSTR subtypes | [4] | |
| Cyclosomatostatin | Pan-SSTR | Potent Antagonist | [5][6] |
Table 1: Comparative Binding Affinities of SSTR4 Agonists and a Pan-Antagonist. This table highlights the high selectivity of J-2156 and NNC 26-9100 for the SSTR4 receptor.
| Compound | Assay Type | Functional Potency (EC50) [nM] | Reference |
| J-2156 | cAMP Inhibition (human SSTR4) | 0.05 | [1] |
| cAMP Inhibition (rat SSTR4) | 0.07 | [1] | |
| NNC 26-9100 | Full Agonist Activity | 2 | [2][3] |
Table 2: Functional Potency of Selective SSTR4 Agonists. This table demonstrates the potent agonistic activity of J-2156 and NNC 26-9100 at the SSTR4 receptor.
SSTR4 Signaling Pathway
SSTR4 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon agonist binding, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This is a key mechanism for assessing the on-target effects of SSTR4 agonists.
Caption: SSTR4 agonist-induced signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the SSTR4 receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing SSTR4 in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a suitable buffer, determining the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled SSTR4 ligand (e.g., [125I]-Tyr3-somatostatin-(1–14)), and varying concentrations of the unlabeled test compound (agonist or antagonist).
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
-
Separation and Detection:
-
Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand binding assay workflow.
cAMP Functional Assay
This assay measures the ability of an SSTR4 agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels. The on-target effect is confirmed by demonstrating that an antagonist can block this inhibition.
Protocol:
-
Cell Culture and Stimulation:
-
Culture cells expressing SSTR4 (e.g., CHO-K1 or HEK293 cells) in 96-well plates.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For antagonist confirmation, pre-incubate a subset of cells with the antagonist (e.g., cyclosomatostatin) before adding the agonist.
-
Stimulate the cells with varying concentrations of the SSTR4 agonist in the presence of an adenylyl cyclase activator (e.g., forskolin).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the agonist concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).
-
In antagonist confirmation experiments, a rightward shift in the agonist's dose-response curve in the presence of the antagonist indicates competitive antagonism.
-
Caption: cAMP functional assay workflow.
GTPγS Binding Assay
This functional assay measures the agonist-induced activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes expressing SSTR4 as described in the radioligand binding assay protocol.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, GDP (to facilitate nucleotide exchange), and varying concentrations of the SSTR4 agonist.
-
For antagonist confirmation, pre-incubate membranes with the antagonist before adding the agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate to allow for [³⁵S]GTPγS binding (e.g., 60 minutes at 30°C).
-
-
Separation and Detection:
-
Separate bound and free [³⁵S]GTPγS by vacuum filtration.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding of [³⁵S]GTPγS.
-
Plot the specific binding against the agonist concentration to generate a dose-response curve and determine the EC50 and Emax (maximal effect) values.
-
Demonstrate that an antagonist can inhibit the agonist-stimulated [³⁵S]GTPγS binding.
-
Caption: GTPγS binding assay workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Somatostatin receptor subtype-4 agonist NNC 26-9100 decreases extracellular and intracellular Aβ1-42 trimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Assessing the Translational Potential of Novel SSTR4 Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The somatostatin (B550006) receptor 4 (SSTR4) has emerged as a promising, non-opioid target for therapeutic intervention in a range of debilitating conditions, most notably chronic pain and neurodegenerative disorders.[1][2] Activation of SSTR4, a G protein-coupled receptor, is associated with the inhibition of neuronal activity, presenting a compelling mechanism for analgesia and neuroprotection.[3][4] This guide provides a comparative analysis of the translational potential of key SSTR4 agonists, presenting available experimental data to inform future research and development.
Comparative Analysis of SSTR4 Agonists
While a specific compound designated "SSTR4 agonist 5" is not prominently identified in current literature, several potent and selective SSTR4 agonists are under active investigation. This guide will focus on a comparative assessment of four notable examples: LY3556050, a clinical-stage small molecule; J-2156, a widely used preclinical tool compound; TT-232, a peptide agonist; and consomatin Fj1, a novel venom-derived peptide.
Quantitative Data Summary
The following tables summarize the available quantitative data for these SSTR4 agonists, facilitating a direct comparison of their key characteristics.
Table 1: In Vitro Potency and Selectivity
| Compound | Type | Target | EC50 / IC50 | Selectivity Profile | Reference |
| LY3556050 | Small Molecule | Human SSTR4 | Potent Agonist (Specific values not publicly disclosed) | Selective for SSTR4 | [3][5] |
| J-2156 | Small Molecule | SSTR4 | - | ~360-fold selective for SSTR4 over SSTR1; ~390-fold over SSTR5 | [1] |
| TT-232 | Peptide | SSTR1, SSTR4 | Low potency | 6.5-fold selectivity for SSTR4 over SSTR1 | [1] |
| Consomatin Fj1 | Peptide | Human SSTR4 | 22 nM (EC50) | 173-fold selective over SSTR1; no measurable activity at SSTR2, SSTR3, SSTR5 | [1][6] |
Table 2: Preclinical and Clinical Efficacy
| Compound | Model / Indication | Route of Administration | Key Findings | Reference |
| LY3556050 | Diabetic Peripheral Neuropathic Pain (Phase 2) | Oral | Statistically significant improvement in pain intensity vs. placebo. | [5] |
| LY3556050 | Osteoarthritis & Chronic Low Back Pain (Phase 2) | Oral | No statistical evidence of superiority to placebo. | [3] |
| J-2156 | Inflammatory and Neuropathic Pain Models (Rodent) | Intraperitoneal | Potent and dose-dependent analgesic effects. | [7] |
| TT-232 | Inflammatory and Neuropathic Pain Models (Rodent) | Intraperitoneal | Reversed mechanical hyperalgesia. | [7] |
| Consomatin Fj1 | Postoperative and Neuropathic Pain Models (Mouse) | Intraperitoneal | Reduced mechanical hypersensitivity. | [1][2] |
Table 3: Adverse Effects (Clinical Data)
| Compound | Most Common Treatment-Emergent Adverse Events (TEAEs) | Reference |
| LY3556050 | Constipation, nausea, diarrhea, dizziness, fatigue, headache. Mostly mild to moderate. | [3][5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the SSTR4 signaling pathway and a typical experimental workflow for assessing agonist efficacy.
SSTR4 Signaling Pathway
Activation of SSTR4 by an agonist leads to the inhibition of adenylyl cyclase and the modulation of ion channels, ultimately resulting in reduced neuronal excitability.
Caption: SSTR4 agonist binding activates Gi/o protein, inhibiting adenylyl cyclase and activating K+ channels.
Experimental Workflow for In Vivo Pain Model
The evaluation of SSTR4 agonists for analgesic properties typically follows a standardized preclinical workflow.
Caption: Workflow for assessing SSTR4 agonist efficacy in rodent models of pain.
Detailed Experimental Protocols
To ensure reproducibility and critical evaluation of the presented data, detailed methodologies for key experiments are outlined below.
[35S]GTPγS Binding Assay (Functional Assay)
This assay measures the activation of G proteins following receptor agonism.
-
Membrane Preparation: Membranes from cells stably expressing the human SSTR4 are prepared by homogenization and centrifugation.
-
Assay Buffer: The assay is performed in a buffer containing HEPES, NaCl, MgCl2, and GDP.
-
Incubation: Membranes are incubated with varying concentrations of the SSTR4 agonist, [35S]GTPγS, and scintillation proximity assay (SPA) beads.
-
Detection: The amount of [35S]GTPγS bound to the G proteins is quantified using a scintillation counter.
-
Data Analysis: Data are analyzed using non-linear regression to determine EC50 and maximal stimulation (Emax) values.
In Vivo Neuropathic Pain Model (Spared Nerve Injury - SNI)
This surgical model induces long-lasting mechanical hypersensitivity.
-
Anesthesia: Mice are anesthetized with isoflurane.
-
Surgery: The sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed. The common peroneal and tibial nerves are ligated and transected, leaving the sural nerve intact.
-
Post-operative Care: Animals receive post-operative analgesia (e.g., carprofen) and are allowed to recover for a set period (e.g., 16 days) to allow for the development of neuropathic pain.[1]
-
Behavioral Testing: Mechanical sensitivity is assessed using von Frey filaments applied to the lateral plantar surface of the ipsilateral paw. The paw withdrawal threshold is determined.
-
Drug Administration: The SSTR4 agonist or vehicle is administered (e.g., intraperitoneally), and behavioral testing is repeated at various time points post-injection.[1]
Concluding Remarks
The available data suggest that SSTR4 agonists hold significant translational potential, particularly for the treatment of chronic pain. The clinical data for LY3556050, despite mixed results across different pain indications, provides crucial validation of the SSTR4 target in humans.[3][5] The high potency and selectivity of the novel peptide consomatin Fj1 in preclinical models highlight the potential for developing next-generation SSTR4-targeted therapeutics with improved profiles.[1][2]
Future research should focus on elucidating the reasons for the differential efficacy of LY3556050 in various pain states and on optimizing the pharmacokinetic properties of peptide agonists like consomatin Fj1 for clinical development. Furthermore, exploring the therapeutic potential of SSTR4 agonists in neurodegenerative diseases, such as Alzheimer's, remains a promising avenue for investigation.[4][8] This comparative guide serves as a foundational resource for researchers and drug developers dedicated to advancing novel treatments through the modulation of the SSTR4 pathway.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 6. Cone snail venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Somatostatin Receptor Subtype 4 Agonists for Potential Treatment of Alzheimer’s Disease and Other Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of SSTR4 Agonist 5: A Comparative Guide to Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the mechanism of action for a novel somatostatin (B550006) receptor 4 (SSTR4) agonist, designated here as "SSTR4 Agonist 5". Its performance is objectively compared with established and emerging SSTR4 agonists, supported by experimental data and detailed protocols for key validation assays.
Introduction to Somatostatin Receptor 4 (SSTR4)
Somatostatin Receptor 4 (SSTR4) is a G protein-coupled receptor (GPCR) that belongs to the somatostatin receptor family, which includes five subtypes (SSTR1-5).[1][2] Activated by the endogenous peptide hormones somatostatin and cortistatin, SSTR4 is a promising therapeutic target, particularly for non-opioid pain relief, due to its expression in sensory neurons.[1][3] Like other members of its family, SSTR4 couples to the Gαi/o family of G proteins, initiating signaling cascades that modulate cellular function.[1][2] Verifying the precise mechanism of a new agonist is critical to predicting its therapeutic efficacy and potential side effects.
SSTR4 Signaling Pathways
Activation of SSTR4 by an agonist initiates several downstream signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[4][5] Additionally, SSTR4 activation can modulate the mitogen-activated protein kinase (MAPK) cascade.[5][6][7]
A crucial aspect of modern GPCR pharmacology is the concept of biased agonism .[8][9] Upon activation, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin proteins.[8][10] β-arrestin binding can lead to receptor desensitization and internalization, but it can also initiate a separate wave of G protein-independent signaling.[10][11] A "biased agonist" may preferentially activate the G protein pathway over β-arrestin recruitment, or vice-versa, which can have significant therapeutic implications.[8][11] For instance, some novel SSTR4 agonists have been shown to activate G proteins without recruiting β-arrestin, a feature that distinguishes them from other reference compounds like J-2156.[12]
Caption: SSTR4 signaling pathways initiated by agonist binding.
Comparative Analysis of SSTR4 Agonists
To validate the mechanism of "this compound," its functional profile should be compared against a panel of known agonists with distinct properties.
-
J-2156 : A potent, non-peptide small molecule agonist with high selectivity for SSTR4.[1][13] It is known to be a "superagonist" and recruits β-arrestin.[12][14]
-
TT-232 : A synthetic peptide analogue of somatostatin that acts as an agonist at both SSTR1 and SSTR4 receptors.[1][15][16][17]
-
Consomatin Fj1 : A potent and selective venom-derived peptide agonist for SSTR4.[1][6]
-
LY3556050 : A selective and potent oral SSTR4 agonist currently in clinical development for chronic pain.[3][18][19]
The following table summarizes key performance parameters. Data for "this compound" are hypothetical and serve as a template for experimental results.
| Parameter | This compound (Hypothetical) | J-2156 | TT-232 | Consomatin Fj1 | Assay Type |
| Binding Affinity (Ki) | 5.2 nM | 1.2 nM[20] | - | - | Radioligand Binding |
| G Protein Signaling (EC50) | 15.8 nM | 0.05 nM[20] | 371.6 nM[7][15] | 6.0 nM[1][6] | cAMP Inhibition / G Protein Dissociation |
| β-Arrestin Recruitment (EC50) | >10,000 nM | Recruits[12] | - | 22 nM[1] | β-Arrestin Recruitment |
| SSTR4 Selectivity | >200-fold vs SSTR1-3, 5 | >400-fold[20] | 6.5-fold vs SSTR1[1][15] | 173-fold vs SSTR1[1] | Panel of SSTR subtypes |
| Agonist Type | G Protein-Biased | Balanced / Superagonist | Dual SSTR1/4 Agonist | Balanced | Functional Assays |
Experimental Protocols for Mechanism of Action Verification
The following are detailed protocols for essential in vitro assays to characterize the mechanism of action of a novel SSTR4 agonist.
Gαi Coupling Verification: cAMP Accumulation Assay
This assay confirms that the agonist activates the SSTR4 receptor and its coupled Gαi protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Cone snail venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 4. LY3556050 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. The Somatostatin Receptor-4 Agonist J-2156 Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Consomatin Fj1 | SSTR4 agonist | Probechem Biochemicals [probechem.com]
- 7. The heptapeptide somatostatin analogue TT-232 exerts analgesic and anti-inflammatory actions via SST4 receptor activation: In silico, in vitro and in vivo evidence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of β-arrestin-biased agonism at seven-transmembrane receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Somatostatin Receptor-4 Agonist J-2156 Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. TT 232 | CAS:147159-51-1 | sst1/sst4 somatostatin receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 18. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 19. LY3556050 for Diabetic Peripheral Neuropathic Pain · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 20. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of SSTR4 Agonist 5
For researchers, scientists, and drug development professionals, the proper management and disposal of novel research compounds like SSTR4 agonist 5 are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. As specific disposal protocols for "this compound" are not publicly available, this guide provides a comprehensive framework based on established best practices for the disposal of uncharacterized research chemicals.[1] It is crucial to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) provided by the supplier before handling or disposing of any new compound.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound, especially in powdered form or as a concentrated solution, should occur within a certified chemical fume hood to prevent inhalation of aerosols.
Step-by-Step Disposal Procedures
The following steps outline a general yet critical pathway for the safe disposal of this compound and similar novel research compounds.
Step 1: Waste Identification and Segregation
Proper segregation at the point of generation is a critical first step. Do not mix this compound waste with other chemical waste streams unless their compatibility is known and verified.[1] Mixing incompatible chemicals can lead to dangerous reactions, such as the generation of toxic gases or fire.[1] Establish distinct, clearly labeled waste containers for the following categories:
-
Solid Waste: Includes contaminated personal protective equipment (gloves, lab coats), pipette tips, empty vials, and any absorbent material used for spills.
-
Liquid Waste: Encompasses unused or expired solutions of this compound. Aqueous and organic solvent-based solutions should be collected separately.
-
Sharps Waste: Consists of any contaminated needles, syringes, or other items capable of puncturing the skin.
Step 2: Container Selection and Labeling
Use only appropriate, leak-proof, and chemically compatible containers for waste collection.[2] The containers must be kept securely closed with a tight-fitting lid when not in use.[1]
Each waste container must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste".[1]
-
The full chemical name ("this compound") and any other components of the waste. Avoid using abbreviations or chemical formulas.[1]
-
The specific hazards of the waste (e.g., toxic). If the hazards are not fully known, it should be indicated as "Hazards Not Fully Known".[1]
-
The date when waste was first added to the container (accumulation start date).[1]
-
The name of the principal investigator and the laboratory location.[1]
Step 3: Storage and Accumulation
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) that is at or near the point of generation.[2] This area should be under the control of the laboratory personnel generating the waste. Place the primary waste container in a secondary container, such as a plastic tub, to contain any potential leaks or spills.[1] Be aware of the accumulation limits for hazardous waste as stipulated by your institution and local regulations, which can be up to 55 gallons for general hazardous waste and a much smaller quantity (e.g., one quart) for acutely toxic materials.[2]
Step 4: Arrange for Disposal
Once a waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.[2] Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your EHS office and local regulations. For investigational drugs used in clinical research, disposal often involves incineration through an approved environmental management vendor.[3]
Handling of Spills
In the event of a spill, immediately alert personnel in the area. For a liquid spill, cover it with an absorbent material. For a powder spill, gently cover it with absorbent paper to avoid raising dust, and then wet the paper.[4] All materials used for cleanup should be collected and disposed of as hazardous solid waste.[4]
Summary of Handling and Disposal Information
Since specific quantitative data for "this compound" is unavailable, the following table summarizes general information for handling novel research compounds.
| Parameter | Guideline | Source |
| Personal Protective Equipment | Safety goggles, lab coat, chemical-resistant gloves. | |
| Handling Area | Certified chemical fume hood. | [4] |
| Waste Segregation | Separate solid, liquid, and sharps waste. Do not mix incompatible chemicals. | [1][4] |
| Waste Container Labeling | "Hazardous Waste," full chemical name, known hazards, accumulation start date, PI name, and location. | [1] |
| Disposal Method | Contact institutional EHS for collection and disposal, likely via incineration. | [3] |
| Spill Cleanup | Use appropriate absorbent materials; dispose of cleanup materials as hazardous waste. | [4] |
Visualizing the SSTR4 Signaling Pathway
Activation of the Somatostatin Receptor Type 4 (SSTR4), a G-protein coupled receptor, is a promising therapeutic target for pain relief.[5][6] The diagram below illustrates the key signaling cascade initiated by an SSTR4 agonist.
Caption: SSTR4 agonist activation of the G-protein coupled receptor, leading to neuronal hyperpolarization and analgesia.
References
Personal protective equipment for handling SSTR4 agonist 5
This guide provides crucial safety and logistical information for the handling and disposal of SSTR4 agonist 5, a potent research compound. The following procedures are based on a precautionary approach, assuming the substance may have significant biological activity and potential hazards in the absence of a specific Safety Data Sheet (SDS).[1] Adherence to these guidelines is essential to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
The appropriate level of PPE is critical to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE for different laboratory operations.[1][2][3]
| Operation | Minimum Required PPE | Enhanced Precautions for High-Risk Activities * |
| Compound Storage and Retrieval | - Nitrile gloves (single pair)- Safety glasses with side shields- Fully-buttoned laboratory coat | - Double nitrile gloves |
| Weighing of Powders | - Double nitrile gloves- Chemical splash goggles- Face shield- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95 for powders) | - Perform in a ventilated enclosure (e.g., powder-containment hood or glove box) |
| Preparation of Solutions | - Double nitrile gloves- Chemical splash goggles- Face shield- Chemical-resistant disposable gown | - Conduct in a certified chemical fume hood |
| Conducting Reactions/Assays | - Double nitrile gloves (select based on all reactants)- Chemical splash goggles- Laboratory coat | - All operations must be performed in a chemical fume hood or glove box |
| Waste Disposal | - Double nitrile gloves- Chemical splash goggles- Laboratory coat | - Use designated, sealed waste containers |
| Spill Cleanup | - Double nitrile gloves- Chemical splash goggles- Face shield- Chemical-resistant disposable gown- Appropriate respiratory protection | - Use a spill kit specifically for potent compounds |
*High-risk activities include handling larger quantities, working with dusty powders, and procedures with a high likelihood of generating aerosols or splashes.
Operational Plan: Step-by-Step Guidance
1. Preparation:
-
Designate a specific area for handling the potent compound, preferably within a chemical fume hood or glove box.[1]
-
Ensure all necessary equipment, including PPE and spill cleanup materials, is readily available before starting any work.[1]
-
Read and understand the experimental protocol thoroughly.
2. Weighing and Transfer:
-
Perform all manipulations of solid this compound that may generate dust within a ventilated enclosure like a powder-containment hood or a glove box.[1]
-
Use the smallest amount of the substance necessary for the experiment.[1]
-
Employ wet-handling techniques, such as dampening the powder with a suitable solvent, to minimize dust generation.[1]
3. Solution Preparation:
-
Slowly add the compound to the solvent to avoid splashing.[1]
-
Conduct all solution preparations in a certified chemical fume hood.[1]
-
Clearly label all containers with the compound name, concentration, date, and your initials.[4]
4. Experimental Use:
-
All reactions and procedures involving this compound must be conducted within a chemical fume hood.[5]
-
Keep all containers with the compound tightly closed when not in use.[6]
-
Avoid direct contact, inhalation, or exposure to the compound.[4]
5. Decontamination and Cleanup:
-
Decontaminate all surfaces and equipment with an appropriate solvent or cleaning agent after use.[1]
-
Wash hands thoroughly before putting on gloves and after removing them.[3]
Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, pipette tips, and empty vials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not pour any solutions down the drain.[4][7]
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated puncture-resistant sharps container.[8]
-
Follow all institutional and local regulations for the disposal of chemical waste.[4]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of potent compounds like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. wilcoprime.com [wilcoprime.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. 10 Lab safety rules every researcher must follow | Editage Insights [editage.com]
- 8. smu.ca [smu.ca]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
